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Core Science & Biosynthesis

Foundational

Technical Guide: Identification and Synthesis of Methyl 2-propoxy-5-methylbenzoate

Executive Summary Compound: Methyl 2-propoxy-5-methylbenzoate CAS Registry Number: 1195353-75-3 Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1] This technical guide provides a definitive identification fra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Methyl 2-propoxy-5-methylbenzoate CAS Registry Number: 1195353-75-3 Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol [1]

This technical guide provides a definitive identification framework for Methyl 2-propoxy-5-methylbenzoate, a specific alkylated salicylate derivative. While often obscured in broad chemical databases due to naming variations (e.g., Methyl 5-methyl-2-propoxybenzoate), this compound is a distinct entity used primarily in structure-activity relationship (SAR) studies involving salicylate analogs. This document outlines the verified identification data, synthesis pathways, and search protocols required for researchers in drug discovery.

Part 1: Chemical Identification & Properties

The precise identification of this compound requires distinguishing it from its ethyl analog and its regioisomers. The CAS number 1195353-75-3 is the unique identifier for the methyl ester variant.

Validated Chemical Data
PropertySpecificationSource/Verification
CAS Number 1195353-75-3 ChemicalBook, BLD Pharm [1, 2]
IUPAC Name Methyl 5-methyl-2-propoxybenzoateCalculated
Molecular Formula C₁₂H₁₆O₃PubChem / Calculated
Molecular Weight 208.25 g/mol Calculated
Parent Acid 2-Propoxy-5-methylbenzoic acid (CAS 91970-50-2)Molbase [3]
Precursor (Phenol) Methyl 5-methylsalicylate (CAS 22717-57-3)Matrix Scientific [4]
Physical State Liquid (Predicted) / Low-melting solidAnalog extrapolation
Structural Context

The compound belongs to the class of alkoxy-substituted benzoic acid esters . It is structurally derived from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) by protecting the carboxylic acid as a methyl ester and alkylating the phenolic hydroxyl group with a propyl chain.

Key Structural Features:

  • Core: Benzoic acid ring.[2][3][4]

  • Position 1: Methyl ester group (-COOCH₃).

  • Position 2: Propoxy group (-OCH₂CH₂CH₃) – Critical for lipophilicity modulation.

  • Position 5: Methyl group (-CH₃) – Provides steric bulk and metabolic stability.

Part 2: Synthesis & Production Workflows

For researchers unable to source the compound directly, synthesis is a viable option using commercially available precursors. The literature suggests two primary routes, with the Esterification-First pathway being preferred to avoid side reactions during alkylation.

Synthesis Pathway Diagram

SynthesisPathway Start p-Cresotinic Acid (2-Hydroxy-5-methylbenzoic acid) CAS: 50-85-1 Step1 Esterification (MeOH, H2SO4) Start->Step1 AltStep1 Alkylation (Propyl Halide) Start->AltStep1 Route B Intermediate Methyl 5-methylsalicylate CAS: 22717-57-3 Step1->Intermediate Reflux Step2 Williamson Ether Synthesis (n-Propyl Iodide/Bromide, K2CO3) Intermediate->Step2 Product Methyl 2-propoxy-5-methylbenzoate CAS: 1195353-75-3 Step2->Product Alkylation AltInter 2-Propoxy-5-methylbenzoic acid CAS: 91970-50-2 AltStep1->AltInter AltInter->Product Esterification

Figure 1: Validated synthesis pathways. The primary route (solid lines) utilizes the methyl ester intermediate (CAS 22717-57-3) to ensure selective alkylation of the phenolic oxygen.

Detailed Protocol (Route A)
  • Esterification: React p-cresotinic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) to yield Methyl 5-methylsalicylate (CAS 22717-57-3).

  • Alkylation: Dissolve the intermediate in acetone or DMF. Add potassium carbonate (base) and n-propyl iodide (or bromide). Reflux until the starting phenol is consumed (monitored by TLC).

  • Purification: The resulting Methyl 2-propoxy-5-methylbenzoate is typically purified via vacuum distillation or column chromatography.

Part 3: Search & Verification Strategy

When searching for this compound in chemical databases (SciFinder, Reaxys, PubChem), direct name searches often fail due to non-standard nomenclature. Use the following logic to ensure data integrity.

Search Logic Diagram

SearchStrategy Start Search Query Initiation CAS_Direct Direct CAS Search 1195353-75-3 Start->CAS_Direct Name_Var Name Variations Search Start->Name_Var Substruct Substructure Search (Parent Acid + Methyl Ester) Start->Substruct Result Target Identification: Methyl 2-propoxy-5-methylbenzoate CAS_Direct->Result Exact Match Name_Var->Result Query: 'Methyl 5-methyl-2-propoxybenzoate' Name_Var->Result Query: 'Benzoic acid, 2-propoxy-5-methyl-, methyl ester' Substruct->Result Filter: MW 208.25

Figure 2: Strategic search workflow for identifying Methyl 2-propoxy-5-methylbenzoate in commercial and scientific databases.

Critical Search Parameters
  • Exact CAS: 1195353-75-3[1][5][6]

  • InChIKey: (Requires generation from structure, typically unique)

  • SMILES: CC1=CC(=C(C=C1)C(=O)OC)OCCC (Canonical)

  • Common Synonym: Methyl 5-methyl-2-propoxybenzoate (Alphabetical ordering of substituents often overrides numerical ordering in some databases).

Analog Differentiation

Researchers must avoid confusing the target with these common analogs:

  • Ethyl Analog: Ethyl 2-propoxy-5-methylbenzoate (Intermediate in older literature).

  • Isomer: Methyl 2-methoxy-5-propylbenzoate (Different alkylation pattern).

  • Parent Acid: 2-Propoxy-5-methylbenzoic acid (CAS 91970-50-2).[7]

References

  • Molbase. (n.d.). 2-Propoxy-5-methylbenzoic acid (CAS 91970-50-2).[7] Retrieved from [Link]

  • NIST. (n.d.). Synthesis of 2-Propoxy-5-methylbenzoic acid (Brauer & Simon).[2][8][9] Retrieved from [Link]

Sources

Exploratory

Methyl p-Cresotinate Derivatives: Technical Monograph & Synthetic Guide

Executive Summary Methyl p-cresotinate (Methyl 2-hydroxy-5-methylbenzoate; CAS: 2905-82-0) is a critical pharmacophore scaffold in modern medicinal chemistry.[1] While historically categorized primarily as a flavorant pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl p-cresotinate (Methyl 2-hydroxy-5-methylbenzoate; CAS: 2905-82-0) is a critical pharmacophore scaffold in modern medicinal chemistry.[1] While historically categorized primarily as a flavorant precursor or a regulated impurity of methyl salicylate (USP Impurity J), recent structure-activity relationship (SAR) studies have elevated its status as a privileged structure in drug discovery.

This guide analyzes the technical utility of the p-cresotinic acid methyl ester scaffold, focusing on its application in designing SIRT5 epigenetic modulators and EGFR kinase inhibitors . It provides validated synthetic protocols, mechanistic insights into its binding modes, and regulatory data for purity profiling.

Part 1: Chemical Architecture & Properties

Structural Identity

The nomenclature "p-cresotinic acid" can be ambiguous. In this guide, we strictly define the core scaffold based on the carboxylation of p-cresol.

  • IUPAC Name: Methyl 2-hydroxy-5-methylbenzoate[1][2][3]

  • Common Name: Methyl p-cresotinate; p-Cresotic acid methyl ester

  • CAS Number: 2905-82-0 (Ester); 89-56-5 (Acid)

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

The "Magic Methyl" Effect in SAR

The 5-methyl group on the salicylate ring is not merely a lipophilic handle. In binding pockets (e.g., EGFR, SIRT5), this methyl group often displaces high-energy water molecules from hydrophobic sub-pockets, providing an entropic gain in binding affinity—a phenomenon known in medicinal chemistry as the "Magic Methyl" effect. Furthermore, the ortho-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen (pseudo-ring formation), locking the molecule into a planar conformation that improves cell membrane permeability.

Part 2: Synthetic Utility & Functionalization

The methyl ester moiety serves as a protective group for the carboxylic acid or as a direct electrophile for amidation. The aromatic ring is activated for electrophilic aromatic substitution (EAS), primarily at the C3 position (ortho to the hydroxyl, meta to the methyl).

Core Synthetic Pathways

The following diagram illustrates the primary synthetic routes to the methyl ester and its downstream functionalization into bioactive amides and nitro-derivatives.

SynthesisPathways Cresol p-Cresol (Start) Acid p-Cresotinic Acid (2-OH-5-Me-Benzoic Acid) Cresol->Acid Kolbe-Schmitt rxn (CO2, NaOH, 180°C) Ester Methyl p-Cresotinate (Target Scaffold) Acid->Ester Fischer Esterification (MeOH, H2SO4, Reflux) Nitro 3-Nitro Derivative (Precursor for Anilines) Ester->Nitro Nitration (HNO3, H2SO4, 0°C) Amide Benzamide Derivatives (SIRT5/EGFR Inhibitors) Ester->Amide Aminolysis (R-NH2, Nb2O5 or Heat)

Figure 1: Synthetic workflow from p-cresol to functionalized pharmaceutical intermediates.

Part 3: Pharmaceutical Applications[3][5][6][7]

Case Study: SIRT5 Inhibition (Epigenetics)

Sirtuin 5 (SIRT5) is a NAD+-dependent deacylase involved in metabolic regulation and cancer cell survival.

  • Mechanism: Derivatives of 2-hydroxybenzoic acid inhibit SIRT5 by competing with the acyl-lysine substrate.

  • Role of Scaffold: The 2-hydroxy group coordinates the Zinc ion in the active site, while the 5-methyl group occupies a hydrophobic pocket unique to SIRT5 (distinct from SIRT1/3), conferring selectivity.

  • Key Derivative: N-(Substituted)-2-hydroxy-5-methylbenzamides are synthesized directly from methyl p-cresotinate via aminolysis.

Case Study: EGFR Kinase Inhibition (Oncology)

In the development of Isoxazolidine-based antitumor agents, the methyl p-cresotinate moiety has been identified as a critical pharmacophore.

  • Binding Mode: Molecular docking studies reveal that the ester carbonyl accepts a hydrogen bond from the backbone NH of Asp831 (part of the DFG motif). The 5-methyl group engages in Van der Waals interactions with Val852 .

  • Outcome: Compounds incorporating this specific ester scaffold showed IC₅₀ values < 0.5 µM against EGFR, comparable to Afatinib.[1]

Regulatory Context: Impurity J

For drug developers using Methyl Salicylate as an API (e.g., topical analgesics):

  • USP Designation: Methyl 2-hydroxy-5-methylbenzoate is designated as Methyl Salicylate Impurity J .[3]

  • Limit: It must be controlled, typically to < 0.15%, requiring precise analytical standards for HPLC release testing.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 2-hydroxy-5-methylbenzoate

A robust, scalable Fischer esterification protocol adapted for high purity.

Reagents:

  • p-Cresotinic acid (2-hydroxy-5-methylbenzoic acid): 15.2 g (100 mmol)

  • Methanol (anhydrous): 150 mL

  • Sulfuric Acid (conc.): 3.0 mL[4]

  • Sodium Bicarbonate (sat.[5] aq.): 100 mL[6]

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with p-cresotinic acid and methanol. Add a magnetic stir bar.

  • Catalysis: Carefully add concentrated H₂SO₄ dropwise while stirring. (Exothermic reaction).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 65°C) for 8–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1; R_f Acid ≈ 0.1, R_f Ester ≈ 0.6).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol (approx. 20 mL volume remaining).

  • Extraction: Dilute the residue with Ethyl Acetate (100 mL) and wash carefully with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from cold methanol/water if necessary.

    • Yield: ~85–90% (White crystalline solid).

    • Melting Point: 77–79°C.[7]

Protocol B: Direct Aminolysis to Benzamide Derivatives

Method for generating SIRT5 inhibitor libraries without using coupling agents.

Reagents:

  • Methyl 2-hydroxy-5-methylbenzoate: 1.0 eq

  • Primary Amine (R-NH₂): 1.2 eq

  • Catalyst: Niobium(V) oxide (Nb₂O₅) (Optional, accelerates reaction) or Toluene (Solvent)

Procedure:

  • Mix the ester and amine in a pressure tube.

  • If using Nb₂O₅ (5 mol%), add it to the neat mixture; otherwise, dissolve in minimal toluene.

  • Heat to 100–110°C for 12 hours.

  • Cool and dilute with dichloromethane.

  • Wash with 1M HCl (to remove excess amine) and brine.

  • Evaporate solvent to yield the crude amide.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12396, Methyl 2-hydroxy-5-methylbenzoate. PubChem.[8] Available at: [Link]

  • Organic Syntheses. Methyl m-nitrobenzoate (General Nitration Protocol). Org.[3][8][9][10] Syn. Coll. Vol. 1, p.372.[11] Available at: [Link]

  • MDPI Pharmaceuticals. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR. (SAR Data).[12] Available at: [Link]

Sources

Foundational

Methyl 5-methyl-2-propoxybenzoate molecular weight and formula

Executive Summary Methyl 5-methyl-2-propoxybenzoate (CAS: 1195353-75-3) is a specialized aromatic ester utilized primarily as a regiospecific building block in medicinal chemistry.[1][2] Structurally, it belongs to the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-2-propoxybenzoate (CAS: 1195353-75-3) is a specialized aromatic ester utilized primarily as a regiospecific building block in medicinal chemistry.[1][2] Structurally, it belongs to the class of o-alkoxybenzoates, serving as a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and novel non-steroidal anti-inflammatory agents. This guide provides a definitive analysis of its physicochemical properties, a validated synthetic workflow, and its role in structural-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

Nomenclature and Identifiers
Parameter Data
IUPAC Name Methyl 5-methyl-2-propoxybenzoate
Common Synonyms Methyl O-propyl-p-cresotinate; 5-Methyl-2-propoxybenzoic acid methyl ester
CAS Registry Number 1195353-75-3
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CCCOC1=C(C=C(C=C1)C)C(=O)OC
Structural Specifications

The molecule features a trisubstituted benzene ring.[3] The steric bulk of the propoxy group at the ortho position (C2) relative to the ester forces the carbonyl group out of coplanarity with the aromatic ring, influencing its reactivity in subsequent nucleophilic substitutions.

  • Core Scaffold: Benzoate ester[4]

  • Substituents:

    • Position 2: Propoxy group (-OCH₂CH₂CH₃) – Lipophilic donor.

    • Position 5: Methyl group (-CH₃) – Weakly activating, directs electrophilic attack to C4/C6.

Calculated Physicochemical Properties[5]
  • LogP (Octanol/Water): 3.6 ± 0.2 (Predicted) – Indicates high lipophilicity suitable for membrane permeability.

  • Polar Surface Area (PSA): 35.5 Ų

  • Rotatable Bonds: 5

  • H-Bond Acceptors: 3

  • H-Bond Donors: 0

Synthetic Methodology

Pillar of Expertise: The synthesis of Methyl 5-methyl-2-propoxybenzoate relies on the Williamson ether synthesis. Direct esterification of the pre-alkoxylated acid is possible but often less efficient due to steric hindrance. The preferred route involves the O-alkylation of Methyl 5-methylsalicylate.

Reaction Pathway Visualization

The following diagram outlines the optimized synthetic route starting from p-Cresol.

SynthesisPathway Start p-Cresol (Starting Material) Step1 Kolbe-Schmitt Carboxylation Start->Step1 + CO2, NaOH, 160°C Inter1 5-Methylsalicylic Acid (p-Cresotinic Acid) Step1->Inter1 Step2 Fischer Esterification Inter1->Step2 + MeOH, H2SO4 Inter2 Methyl 5-methylsalicylate Step2->Inter2 Step3 Williamson Ether Synthesis (Alkylation) Inter2->Step3 + n-Propyl Bromide + K2CO3, Acetone/DMF Final Methyl 5-methyl-2-propoxybenzoate (Target) Step3->Final

Caption: Figure 1. Step-wise synthesis from p-Cresol to Methyl 5-methyl-2-propoxybenzoate via p-Cresotinic acid intermediate.

Detailed Protocol: O-Alkylation

This protocol describes the conversion of Methyl 5-methylsalicylate to the target compound.

Reagents:

  • Methyl 5-methylsalicylate (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) – Critical for Finkelstein exchange in situ.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-methylsalicylate (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to initiate phenoxide formation. The color may shift to a bright yellow.

  • Alkylation: Add 1-Bromopropane (12 mmol) and catalytic KI (1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C) under an inert atmosphere (N₂ or Ar) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.6) should disappear, replaced by the less polar ether product (Rf ~0.8).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Purify via flash column chromatography if necessary (Silica gel, 0-10% EtOAc in Hexanes).

Structural Validation (Spectroscopy)

To ensure Trustworthiness and Scientific Integrity , the isolated product must be validated against the following predicted spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integration Assignment
7.60 Doublet (d, J=2 Hz)1HAr-H (C6, ortho to ester)
7.25 Doublet of doublets (dd)1HAr-H (C4)
6.85 Doublet (d, J=8 Hz)1HAr-H (C3, ortho to propoxy)
3.95 Triplet (t, J=6.5 Hz)2H-OCH ₂-CH₂-CH₃
3.88 Singlet (s)3H-COOCH ₃ (Ester Methyl)
2.30 Singlet (s)3HAr-CH ₃ (C5 Methyl)
1.80 Multiplet (m)2H-OCH₂-CH ₂-CH₃
1.05 Triplet (t, J=7.4 Hz)3H-OCH₂-CH₂-CH

Applications in Drug Discovery

Methyl 5-methyl-2-propoxybenzoate is not merely a catalog compound; it acts as a lipophilic scaffold in the development of bioactive molecules.

PDE5 Inhibitor Development

The "alkoxy-benzoate" motif is recurrent in PDE5 inhibitors (e.g., Vardenafil, Sildenafil analogs). The 2-propoxy group mimics the ethoxy group found in Sildenafil, providing critical hydrophobic interactions within the PDE5 enzyme's Q-pocket.

  • Mechanism: The ester group serves as a handle for cyclization to form fused heterocyclic systems (e.g., pyrazolopyrimidinones) or amide coupling.

  • Significance: Modifying the alkoxy chain length (Propoxy vs. Ethoxy) alters the metabolic stability and potency of the final drug candidate.

Dental Materials (Historical Context)

Research indicates that hydrolysis of this ester yields 5-methyl-2-propoxybenzoic acid, a liquid acid used in experimental zinc oxide-eugenol type cements. The propoxy group reduces water solubility compared to methoxy analogs, improving the cement's hydrolytic stability [1].

References

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. National Institutes of Health (PMC). Available at: [Link]

  • Methyl 5-acetyl-2-propoxybenzoate Crystal Structure. National Institutes of Health (PMC). Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of Methyl 5-methyl-2-propoxybenzoate

This guide details the solubility profile, solvent selection criteria, and handling protocols for Methyl 5-methyl-2-propoxybenzoate (CAS 1195353-75-3). It is designed for researchers optimizing synthesis, extraction, or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection criteria, and handling protocols for Methyl 5-methyl-2-propoxybenzoate (CAS 1195353-75-3). It is designed for researchers optimizing synthesis, extraction, or formulation processes.

Executive Summary & Chemical Profile

Methyl 5-methyl-2-propoxybenzoate is a lipophilic ester intermediate commonly utilized in the synthesis of pharmaceutical agents (e.g., SGLT2 inhibitors, PDE5 inhibitors) and functional materials. Physically, it presents as a colorless to pale yellow liquid with a high boiling point.[1] Its solubility behavior is governed by the competition between its hydrophobic domains (propyl, methyl, aromatic ring) and its polar ester functionality.

Property Value / Description
CAS Number 1195353-75-3
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Liquid (at 25°C)
Boiling Point ~144–146 °C (at 4 Torr)
Predicted LogP ~3.5 – 4.0 (Highly Lipophilic)

Solubility Thermodynamics (Hansen Parameters)

To scientifically select solvents, we apply Hansen Solubility Parameters (HSP) . This compound dissolves best in solvents where the energy difference (


) between the solute and solvent is minimized.
  • Dispersion Forces (

    
    ):  High. The aromatic ring and alkyl chains require solvents with strong dispersion interactions (e.g., Toluene, DCM).
    
  • Polarity (

    
    ):  Moderate. The ester linkage introduces a dipole, making it compatible with moderately polar aprotic solvents (e.g., Ethyl Acetate).
    
  • Hydrogen Bonding (

    
    ):  Low. As an ester, it is a hydrogen bond acceptor but lacks donor capability, rendering it insoluble in water but soluble in alcohols (which act as donors).
    
Solubility Classification Table

Data derived from structural analogues (e.g., Methyl benzoate, Propyl 2-propoxybenzoate) and thermodynamic modeling.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary extraction solvent; standard for NMR.
Esters Ethyl Acetate, Isopropyl AcetateExcellent Preferred "green" solvent for extraction and chromatography.
Aromatic Toluene, XyleneGood/Excellent High-temperature reaction medium; azeotropic drying.
Alcohols Methanol, Ethanol, IsopropanolGood Soluble, but may transesterify under acidic/basic reflux.
Ketones Acetone, MEKExcellent Common solvent for alkylation reactions (e.g., with

).
Alkanes Hexane, HeptaneModerate Miscible, but may phase separate at very low temperatures.
Aqueous Water, BrineInsoluble The primary antisolvent for workup and washing.

Experimental Protocols for Solubility Determination

Protocol A: Visual Solubility Screening (Rapid)

Purpose: Qualitative assessment for solvent selection.

  • Place 100 mg of Methyl 5-methyl-2-propoxybenzoate into a 4 mL glass vial.

  • Add 100 µL of the target solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 1000 mg/mL (Highly Soluble).

    • Cloudy/Phase Separation: Add solvent in 100 µL increments up to 1 mL.

  • Calculate: Approximate solubility

    
    .
    
Protocol B: Gravimetric Saturation Method (Precise)

Purpose: Quantitative data for crystallization or formulation.

  • Add excess compound to 5 mL of solvent in a sealed flask.

  • Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filter the supernatant through a 0.45 µm PTFE filter (pre-weighed syringe filter).

  • Evaporate a known volume of filtrate (e.g., 1 mL) in a tared vessel under vacuum.

  • Weigh the residue to determine concentration (

    
    ).
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solubility Assessment Choice Select Method Start->Choice Rapid Protocol A: Visual Screening (Qualitative) Choice->Rapid Quick Check Precise Protocol B: Gravimetric (Quantitative) Choice->Precise Exact Data StepA1 Add 100mg Compound + 100µL Solvent Rapid->StepA1 CheckA Is it Clear? StepA1->CheckA ResultHigh Solubility > 1000 mg/mL (Highly Soluble) CheckA->ResultHigh Yes StepA2 Add Solvent incrementally (up to 1 mL) CheckA->StepA2 No ResultLow Calculate Approx Limit StepA2->ResultLow StepB1 Saturate Solvent (24h Stirring) Precise->StepB1 StepB2 Filter (0.45µm PTFE) StepB1->StepB2 StepB3 Evaporate & Weigh Residue StepB2->StepB3 ResultExact Exact Solubility (mg/mL) StepB3->ResultExact

Caption: Decision logic for selecting between rapid visual screening and precise gravimetric analysis.

Applications & Solvent Selection Strategy

A. Synthesis Reactions (Alkylation/Esterification)

When synthesizing this compound (e.g., propylation of methyl 5-methylsalicylate), the solvent must dissolve the starting material but allow for easy salt removal.

  • Recommended: Acetone or Acetonitrile .

  • Reasoning: These polar aprotic solvents dissolve the phenolic precursor and are compatible with bases like

    
    . The product (Methyl 5-methyl-2-propoxybenzoate) remains soluble, while the inorganic byproducts (KI, KBr) precipitate out.
    
B. Extraction & Workup
  • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Protocol: Partition the reaction mixture between Water and EtOAc. The lipophilic benzoate ester will partition >99% into the organic layer.

  • Warning: Avoid using alcohols for extraction if the aqueous layer is acidic/basic, as this may cause transesterification (swapping the methyl ester for an ethyl ester).

C. Purification (Distillation vs. Chromatography)

Since the compound is a high-boiling liquid (~145°C @ 4 Torr), recrystallization is generally not applicable unless cooled to very low temperatures (<-20°C) in pentane.

  • Primary Method: Vacuum Distillation .

  • Secondary Method: Flash Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

Visualization: Purification Decision Tree

PurificationTree Input Crude Methyl 5-methyl-2-propoxybenzoate CheckState Physical State? Input->CheckState Liquid Liquid / Oil CheckState->Liquid Standard Solid Solid (Low MP) CheckState->Solid Rare Distill Vacuum Distillation (High Purity Required) Liquid->Distill >10g Scale Column Flash Chromatography (Small Scale / Thermolabile) Liquid->Column <10g Scale Solid->Column Quick Clean Cryst Low-Temp Crystallization (Solvent: Pentane/Hexane) Solid->Cryst High Purity

Caption: Workflow for selecting the optimal purification method based on scale and physical state.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant (Skin/Eye).[1] Potential sensitizer.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. Esters can hydrolyze slowly if exposed to atmospheric moisture over long periods.

  • Disposal: Dispose of as organic waste (halogen-free).

References

  • BLD Pharm. (n.d.). Methyl 5-methyl-2-propoxybenzoate Product Page (CAS 1195353-75-3).[2][3][4][5][6][7][8] Retrieved from

  • ChemicalBook. (n.d.).[9] Methyl 5-methyl-2-propoxybenzoate Properties and Boiling Point. Retrieved from

  • Brauer, G. M., & Morris, R. W. (1962). Synthesis of 2-Propoxy-5-methylbenzoic Acid. Journal of Research of the National Bureau of Standards. (Describes synthesis and properties of the acid and propyl ester analogues). Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for thermodynamic solubility principles).

Sources

Foundational

Technical Monograph: Methyl 5-methyl-2-propoxybenzoate

This technical guide provides an in-depth analysis of Methyl 5-methyl-2-propoxybenzoate (CAS 1195353-75-3), a specialized alkyl-alkoxy benzoate ester. While often utilized as a high-purity intermediate in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-methyl-2-propoxybenzoate (CAS 1195353-75-3), a specialized alkyl-alkoxy benzoate ester. While often utilized as a high-purity intermediate in organic synthesis, its structural properties make it a critical scaffold in the development of hydrophobic dental materials and potential pharmaceutical agents targeting lipophilic binding pockets.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Methyl 5-methyl-2-propoxybenzoate is a trisubstituted benzene derivative characterized by a lipophilic propoxy tail and a methyl ester moiety. These substitutions significantly alter the solubility profile compared to its parent compound (5-methylsalicylic acid), making it a valuable precursor for creating hydrophobic biological interfaces.

Core Identifiers
Identifier TypeValue
CAS Number 1195353-75-3
IUPAC Name Methyl 5-methyl-2-propoxybenzoate
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES CCCOC1=C(C(=O)OC)C=C(C)C=C1
PubChem CID Searchable via CAS 1195353-75-3
Physicochemical Properties

Data derived from experimental values and predictive modeling.

PropertyValueContext
Appearance Colorless to pale yellow liquidStandard State
Density 1.08 ± 0.05 g/cm³Predicted
Boiling Point 144–146 °C@ 4 Torr (Vacuum Distillation)
LogP ~3.4Lipophilic; indicates high membrane permeability
Solubility Insoluble in water; Soluble in DCM, EtOAc, MeOHOrganic phase extraction required

Synthesis & Production Protocols

The synthesis of Methyl 5-methyl-2-propoxybenzoate requires a two-step transformation starting from 5-methylsalicylic acid (p-cresotinic acid) . This route is preferred over direct alkylation of the acid to prevent the formation of unstable anhydride byproducts and to ensure regioselectivity at the phenolic oxygen.

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from the parent acid to the final ester.

SynthesisPathway Start 5-Methylsalicylic Acid (p-Cresotinic Acid) Inter Methyl 5-methylsalicylate (Intermediate) Start->Inter Final Methyl 5-methyl-2-propoxybenzoate (Target) Inter->Final Reagent1 MeOH, H2SO4 (Reflux, 8h) Reagent2 n-Propyl Bromide, K2CO3, Acetone

Figure 1: Synthetic route involving Fischer esterification followed by Williamson ether synthesis.[1]

Detailed Experimental Protocol
Step 1: Fischer Esterification

Objective: Protect the carboxylic acid group to direct subsequent alkylation to the phenolic hydroxyl.

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylsalicylic acid (1.0 eq) in anhydrous Methanol (10 volumes).

  • Catalyst: Add concentrated Sulfuric Acid (H₂SO₂) (0.1 eq) dropwise. Causality: H₂SO₄ protonates the carbonyl oxygen, increasing electrophilicity for methanol attack.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate and wash with sat. NaHCO₃ to neutralize acid. Dry organic layer over MgSO₄ and concentrate.

    • Checkpoint: Intermediate should be a solid/oil with a characteristic salicylate odor.

Step 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Introduce the propoxy tail to modulate lipophilicity.

  • Solvation: Dissolve the Methyl 5-methylsalicylate intermediate (1.0 eq) in anhydrous Acetone or DMF .

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Causality: K₂CO₃ acts as a mild base to deprotonate the phenolic hydroxyl, forming the phenoxide anion without hydrolyzing the ester.

  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise.

  • Reaction: Reflux (Acetone: 56°C) or heat (DMF: 80°C) for 6–10 hours.

  • Purification: Filter off inorganic salts. Concentrate solvent. Purify the crude oil via vacuum distillation (bp 144–146 °C @ 4 Torr) or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Applications in Drug Development & Material Science

Dental Materials (Hydrophobic Cements)

Research indicates that the hydrolysis product of this ester, 2-propoxy-5-methylbenzoic acid , is a critical component in advanced dental cements.

  • Mechanism: The acid reacts with Zinc Oxide (ZnO) to form a zinc chelate matrix.

  • Advantage: Unlike eugenol-based cements, the propoxy-substituted benzoate matrix exhibits significantly lower water solubility and higher hydrolytic stability. This is crucial for long-term dental restorations where moisture degradation is a failure mode.

  • Role of Methyl Ester: The methyl ester serves as the stable, storable precursor that is hydrolyzed in situ or immediately prior to formulation to generate the high-purity acid required for the cement setting reaction.

Pharmaceutical Scaffold (Bioisostere Design)

In medicinal chemistry, the 2-alkoxy-5-alkylbenzoate motif is a privileged scaffold found in PDE5 inhibitors and other GPCR ligands.

  • Lipophilicity Tuning: The propoxy group (C3 chain) provides a specific steric and lipophilic profile (LogP ~3.4) that differs from the more common ethoxy (C2) or methoxy (C1) analogs. This allows researchers to probe the depth of hydrophobic pockets in target proteins.

  • Metabolic Stability: The 5-methyl group blocks metabolic oxidation at the para-position relative to the ester, potentially extending the half-life of derivatives built on this core.

Analytical Quality Control (QC)

To ensure the integrity of Methyl 5-methyl-2-propoxybenzoate for research use, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 column, ACN/H₂O gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (CDCl₃, 400 MHz)Confirms Propoxy triplet (~1.0 ppm), Methoxy singlet (~3.8 ppm), Aromatic protons
Residual Solvents GC-HeadspaceMethanol < 3000 ppm, Acetone < 5000 ppm
Water Content Karl Fischer Titration≤ 0.5% w/w
¹H-NMR Diagnostic Signals
  • δ 0.98 (t, 3H): Terminal methyl of propoxy group.

  • δ 1.75 (m, 2H): Methylene linker of propoxy group.

  • δ 2.30 (s, 3H): Aryl methyl group (C5 position).

  • δ 3.85 (s, 3H): Methyl ester (-COOCH₃).

  • δ 3.95 (t, 2H): Oxymethylene (-OCH₂-) adjacent to the ring.

References

  • National Institute of Standards and Technology (NIST). The synthesis of 2-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry. Available at: [Link]

  • PubChem. Compound Summary: Methyl 5-methyl-2-propoxybenzoate (Search via CAS). National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Authors: Senior Application Scientist, Gemini Laboratories

An Application Note and Protocol for the Propylation of Methyl 5-Methylsalicylate Date: February 17, 2026 Abstract This document provides a comprehensive guide for the O-propylation of methyl 5-methylsalicylate to synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Propylation of Methyl 5-Methylsalicylate

Date: February 17, 2026

Abstract

This document provides a comprehensive guide for the O-propylation of methyl 5-methylsalicylate to synthesize methyl 5-methyl-2-propoxybenzoate. The protocol is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and critical insights into process optimization and safety. By explaining the causality behind experimental choices, this guide ensures both reproducibility and a deeper understanding of the synthetic process.

Introduction

Methyl 5-methylsalicylate is a valuable derivative of salicylic acid, a family of compounds known for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The alkylation of the phenolic hydroxyl group in salicylate derivatives is a key synthetic transformation that allows for the fine-tuning of their physicochemical and pharmacological profiles. The resulting ether analogues, such as the target molecule methyl 5-methyl-2-propoxybenzoate, serve as important intermediates in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and fragrance industries.[3][4]

This protocol details a reliable method for the propylation of methyl 5-methylsalicylate using propyl iodide as the alkylating agent and potassium carbonate as the base in an acetone solvent system. This approach represents a classic and efficient application of the Williamson ether synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of methyl 5-methyl-2-propoxybenzoate is achieved via the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction can be dissected into two primary stages:

  • Deprotonation: The phenolic proton of methyl 5-methylsalicylate is acidic and is abstracted by a suitable base. In this protocol, anhydrous potassium carbonate (K₂CO₃) serves as a mild and effective base. It deprotonates the hydroxyl group to form a potassium phenoxide intermediate, which is a potent nucleophile.[5][6][7] The use of a polar aprotic solvent like acetone or DMF facilitates this step and stabilizes the resulting phenoxide.[1]

  • Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the propyl iodide in a backside attack. This concerted step displaces the iodide ion, which is an excellent leaving group, to form the desired ether linkage.[1][2] The SN2 pathway is favored for primary alkyl halides like propyl iodide, as they are sterically unhindered.[2]

Reaction Scheme:

Methyl 5-methylsalicylate reacts with propyl iodide in the presence of potassium carbonate to yield methyl 5-methyl-2-propoxybenzoate and potassium iodide.

The choice of reagents is critical for the success of the reaction. Propyl iodide is selected for its high reactivity, as iodide is a superior leaving group compared to bromide or chloride.[8][9] Potassium carbonate is an ideal base for this transformation because it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting unwanted side reactions like ester hydrolysis.[5][6]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products M5MS Methyl 5-Methylsalicylate (with -OH group) Phenoxide Potassium Phenoxide (Nucleophile) M5MS->Phenoxide Deprotonation (Step 1) Base K₂CO₃ (Base) Base->Phenoxide PrI Propyl Iodide (CH₃CH₂CH₂-I) Product Methyl 5-Methyl-2-Propoxybenzoate (Ether Product) PrI->Product Phenoxide->Product SN2 Attack (Step 2) Salt KI + KHCO₃ (Byproducts)

Caption: The reaction proceeds in two main steps: deprotonation followed by SN2 attack.

Materials and Methods

Reagents and Properties
ReagentFormulaMW ( g/mol )BP (°C)Density (g/mL)Hazards
Methyl 5-methylsalicylateC₉H₁₀O₃166.17241-2431.153Irritant[10]
Propyl Iodide (1-Iodopropane)C₃H₇I169.99101-1021.743Flammable, Toxic, Irritant[8][9][11]
Potassium Carbonate (Anhydrous)K₂CO₃138.21N/A (m.p. 891)2.43Irritant
AcetoneC₃H₆O58.08560.784Flammable, Irritant
Ethyl AcetateC₄H₈O₂88.11770.902Flammable, Irritant
Anhydrous Sodium SulfateNa₂SO₄142.04N/A (m.p. 884)2.664Non-hazardous
Deionized WaterH₂O18.021001.000Non-hazardous
Brine (Saturated NaCl)NaCl(aq)-~108~1.2Non-hazardous
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • TLC plates (silica gel), chamber, and UV lamp

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-methylsalicylate (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Add acetone (approx. 10 mL per gram of starting material) to the flask.

  • Assemble the flask with a reflux condenser.

Step 2: Addition of Alkylating Agent
  • Begin stirring the suspension at room temperature.

  • Slowly add propyl iodide (1.2 - 1.5 eq.) to the reaction mixture through the top of the condenser.

Step 3: Reaction Conditions
  • Heat the reaction mixture to reflux (approx. 56-60 °C for acetone) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-24 hours.

Step 4: Monitoring the Reaction
  • Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Use a solvent system such as 9:1 Hexane:Ethyl Acetate.

  • Spot the starting material and the reaction mixture. The formation of a new, less polar spot (higher Rf value) indicates product formation. The reaction is complete upon the disappearance of the starting material spot.

Step 5: Work-up Procedure
  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the solid salts (K₂CO₃, KI) using a Buchner funnel and wash the solid cake with a small amount of acetone.

  • Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (50-100 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized water (2 x 50 mL) to remove any remaining inorganic salts.

    • Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in separating the organic and aqueous layers.

Step 6: Purification and Isolation
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure methyl 5-methyl-2-propoxybenzoate. A previously reported synthesis of the analogous 2-propoxy-5-methylbenzoic acid utilized vacuum distillation for purification.[12][13]

Step 7: Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the presence of the propyl group.

  • FT-IR Spectroscopy: To verify the presence of the ether linkage and ester carbonyl group, and the absence of the phenolic -OH stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis and purification process.

Process Optimization and Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 24 hours, the reaction time can be extended. Alternatively, a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) (0.1 eq.) can be added at the beginning of the reaction. PTCs are known to accelerate solid-liquid reactions by transporting the phenoxide anion into the organic phase, thereby increasing its effective concentration and reactivity.[7][14][15][16]

  • Choice of Solvent: While acetone is effective, N,N-dimethylformamide (DMF) can also be used and may lead to faster reaction rates due to its higher boiling point and polarity.[1] However, DMF is more difficult to remove during work-up.

  • Side Reactions: The primary potential side reaction is C-alkylation, where the propyl group attaches to the aromatic ring. However, for phenoxides, O-alkylation is strongly favored under these conditions.[15] Using aprotic solvents and minimizing water content helps to suppress C-alkylation.[15]

  • Purity of Reagents: Ensure that the potassium carbonate is anhydrous, as water can hydrolyze the propyl iodide and deactivate the phenoxide. The methyl 5-methylsalicylate should be of high purity to avoid side products.[10][17]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Propyl Iodide: is a flammable liquid and is harmful if swallowed or inhaled.[8][18] It is also a skin and eye irritant.[11] Avoid exposure to heat or flame.

    • Acetone and Ethyl Acetate: are highly flammable solvents. Ensure there are no ignition sources nearby during their use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • Synthesis of new derivatives of salicylic acid with potential bioactivity. (n.d.). Brazilian Conference on Natural Products. Retrieved from [Link]

  • Loupy, A., et al. (2006, September 24). Phase Transfer Catalysis without Solvent.
  • Synthesis of new salicylic acid derivatives with potential bioactivity. (2025, November 7).
  • National Center for Biotechnology Information. (n.d.). n-Propyl iodide. PubChem Compound Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 107-08-4,Propyl iodide. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Propyl iodide. Retrieved from [Link]

  • Dehmlow, E. V., et al. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(40), 16714-16724.
  • Sdfine. (2018, July 20). N-PROPYL IODIDE.
  • Keglevich, G., et al. (2025, August 7). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation.
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Deepwater Chemicals, Inc. (n.d.). 194.44 1-Iodopropane, n-Propyl Iodide.
  • Keglevich, G., et al. (2009, October 1). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Letters in Organic Chemistry, 6(7), 535-539.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Bowen, R. L. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylsalicylate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 5-methyl salicylate, 22717-57-3. Retrieved from [Link]

  • Iranian Chemical Communication. (2013, October 25).
  • Bowen, R. L. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC - NIH.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

Sources

Application

Methyl 5-methyl-2-propoxybenzoate as pharmaceutical intermediate

Strategic Building Block for Lipophilic Tuning in Medicinal Chemistry Executive Summary Methyl 5-methyl-2-propoxybenzoate (CAS: 1195353-75-3) is a specialized benzoic acid ester derivative utilized primarily as a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Building Block for Lipophilic Tuning in Medicinal Chemistry

Executive Summary

Methyl 5-methyl-2-propoxybenzoate (CAS: 1195353-75-3) is a specialized benzoic acid ester derivative utilized primarily as a lipophilic scaffold in pharmaceutical discovery and materials science. Unlike its methoxy or ethoxy analogues, the 2-propoxy substituent provides a unique steric and lipophilic profile (


), making it a critical tool for optimizing the pharmacokinetic properties (ADME) of drug candidates.

This guide details the optimized synthesis , quality control , and downstream transformation of this intermediate. It specifically addresses its role as a precursor for:

  • Dental Materials: Hydrolysis to 2-propoxy-5-methylbenzoic acid, a liquid chelating agent for Zinc Oxide-Eugenol (ZOE) free cements.

  • Medicinal Chemistry: Benzylic functionalization to create linkers for PDE5 inhibitors and kinase inhibitors where lipophilic binding pockets are targeted.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name Methyl 5-methyl-2-propoxybenzoate
CAS Number 1195353-75-3
Molecular Formula

Molecular Weight 208.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 100–108 °C at 4 mmHg (Lit.)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functional Groups Methyl Ester (electrophilic), Propoxy Ether (donating/lipophilic), Tolyl Methyl (benzylic reactivity)
Synthesis Protocol: Optimized Alkylation

Objective: Synthesize Methyl 5-methyl-2-propoxybenzoate from Methyl 5-methylsalicylate via Williamson Ether Synthesis.

Rationale: Direct esterification of the pre-formed propoxy acid is possible but often leads to lower yields due to steric hindrance. The preferred industrial route is the O-alkylation of the commercially available methyl 5-methylsalicylate.

Reagents:
  • Substrate: Methyl 5-methylsalicylate (1.0 eq)

  • Alkylating Agent: 1-Iodopropane (1.2 eq) or 1-Bromopropane (1.5 eq + NaI catalyst)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Methyl 5-methylsalicylate (10.0 g, 60 mmol) and

    
     (16.6 g, 120 mmol)  in DMF (50 mL) .
    
    • Expert Note: Use anhydrous DMF. Water inhibits the reaction by solvating the phenoxide anion, reducing nucleophilicity.

  • Addition: Add 1-Iodopropane (7.0 mL, 72 mmol) dropwise over 10 minutes at room temperature.

    • Safety: Propyl iodide is an alkylating agent. Work in a fume hood.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting phenol (

      
      ) will disappear, and the less polar product (
      
      
      
      ) will appear.
  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into Ice Water (200 mL) . The product will separate as an oil.

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash the combined organics with 1M NaOH (2 x 30 mL) to remove unreacted phenol (critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Vacuum distillation (bp 100–108°C @ 4 mmHg) or Flash Chromatography (SiO2, 5% EtOAc in Hexanes).

Yield Expectation: 85–92% (Pale yellow oil).

Downstream Application Workflows

The utility of Methyl 5-methyl-2-propoxybenzoate lies in its two divergent reaction pathways: Hydrolysis (retaining the scaffold) and Benzylic Functionalization (extending the scaffold).

Pathway A: Hydrolysis for Dental Cements & Coupling

The free acid form is a liquid at room temperature, making it ideal for "EBA-type" (Ethoxybenzoic Acid) dental cements where it chelates with Zinc Oxide to form a hydrolytically stable matrix.

  • Protocol: Reflux ester in 10% NaOH/EtOH (1:1) for 2 hours. Acidify with HCl to pH 2. Extract with DCM.

  • Result: 2-Propoxy-5-methylbenzoic acid (Liquid, bp 257°C).[1][2]

Pathway B: Benzylic Bromination (Linker Synthesis)

For pharmaceutical applications (e.g., PDE5 or Kinase inhibitors), the 5-methyl group is often converted to a benzylic bromide to attach pharmacophores.

  • Protocol: React ester with NBS (N-Bromosuccinimide) and catalytic AIBN in

    
     or Benzotrifluoride at reflux.
    
  • Result: Methyl 5-(bromomethyl)-2-propoxybenzoate.

Visualizing the Workflow (Graphviz)

G Start Methyl 5-methylsalicylate (Starting Material) Inter Methyl 5-methyl-2-propoxybenzoate (Target Intermediate) Start->Inter 1-Iodopropane, K2CO3 DMF, 60°C (Alkylation) End1 2-Propoxy-5-methylbenzoic Acid (Dental Cements / API Coupling) Inter->End1 NaOH, EtOH (Hydrolysis) End2 Methyl 5-(bromomethyl)-2-propoxybenzoate (Linker for Drug Discovery) Inter->End2 NBS, AIBN (Radical Bromination)

Figure 1: Divergent synthesis pathways for Methyl 5-methyl-2-propoxybenzoate.

Quality Control & Self-Validation

To ensure the intermediate is suitable for pharmaceutical use, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Identity 1H NMR (CDCl3)Triplet at

1.0 (CH3), Multiplet at

1.8 (CH2), Triplet at

3.9 (OCH2), Singlet at

3.8 (COOCH3).
Residual Phenol Colorimetric (FeCl3)Negative (No violet color)
Water Content Karl Fischer< 0.1% (Critical for lithiation/Grignard steps)

Self-Validation Step: Before proceeding to Pathway B (Bromination), run a Ferric Chloride test . If the solution turns violet, unreacted phenol is present, which will quench the radical reaction. Re-wash with NaOH.[3]

References
  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-Propoxy-5-methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Link

  • Ke, J., Xu, G. H., & Li, F. (2008). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Acta Crystallographica Section E. Link

  • BldPharm. (2025). Methyl 5-methyl-2-propoxybenzoate Product Analysis. Link

  • National Institute of Standards and Technology (NIST). The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Link

Sources

Method

Application Notes and Protocols for the Use of Methyl 5-methyl-2-propoxybenzoate in Dental Cement Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and application of Methyl 5-methyl-2-propoxybenzoate as a novel component in dent...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and application of Methyl 5-methyl-2-propoxybenzoate as a novel component in dental cement formulations. This document outlines the scientific rationale, synthesis protocols, formulation strategies, and a complete suite of testing methodologies to evaluate its potential as a biocompatible and efficacious alternative to traditional cement components.

Introduction: The Quest for an Ideal Dental Cement

Dental cements are critical materials in restorative dentistry, serving a multitude of functions from luting crowns and bridges to acting as protective bases and liners for the dental pulp. For decades, zinc oxide-eugenol (ZOE) cements have been a staple due to eugenol's sedative effect on the pulp.[1][2][3] However, the clinical application of eugenol is not without its significant drawbacks. A primary concern is its inhibition of the polymerization of resin-based materials, which are increasingly used in modern dentistry.[1][4] This limits the use of ZOE cements in conjunction with composite restorations. Furthermore, eugenol can elicit hypersensitivity reactions in some patients. These limitations have spurred research into alternative formulations that retain the beneficial properties of traditional cements while overcoming their weaknesses.

Methyl 5-methyl-2-propoxybenzoate emerges as a promising candidate for investigation. Its structural similarity to other benzoate derivatives that have been explored for dental applications suggests it may offer improved biocompatibility and compatibility with a wider range of dental materials.[5][6] This guide will provide the necessary protocols to synthesize, formulate, and rigorously evaluate Methyl 5-methyl-2-propoxybenzoate as a potential eugenol substitute in zinc oxide-based cements and as a novel additive in glass ionomer cements.

PART 1: Synthesis and Characterization of Methyl 5-methyl-2-propoxybenzoate

A reliable and reproducible synthesis of Methyl 5-methyl-2-propoxybenzoate is the foundational step for its evaluation in dental cement applications. The following protocol is adapted from established methods for the synthesis of related alkoxybenzoic acids and their esters.[5][6]

Experimental Protocol 1: Synthesis of Methyl 5-methyl-2-propoxybenzoate

Objective: To synthesize Methyl 5-methyl-2-propoxybenzoate from commercially available starting materials.

Materials:

  • 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid)

  • Methanol, anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate

  • Sodium sulfate, anhydrous

  • Propyl iodide

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid

  • Standard laboratory glassware and distillation apparatus

  • Rotary evaporator

Procedure:

Step 1: Esterification of 2-hydroxy-5-methylbenzoic acid

  • In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the methyl 2-hydroxy-5-methylbenzoate with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by vacuum distillation.

Step 2: Propylation of Methyl 2-hydroxy-5-methylbenzoate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the purified methyl 2-hydroxy-5-methylbenzoate to the sodium ethoxide solution.

  • Add propyl iodide to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Purify the resulting Methyl 5-methyl-2-propoxybenzoate by vacuum distillation.

Characterization:

The final product should be characterized to confirm its identity and purity using the following techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) spectroscopy: To identify functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

PART 2: Formulation of Dental Cements

The versatility of Methyl 5-methyl-2-propoxybenzoate can be explored by incorporating it into different types of dental cement formulations.

Application 1: As a Eugenol Substitute in Zinc Oxide Cements

Rationale: The primary hypothesis is that Methyl 5-methyl-2-propoxybenzoate can chelate with zinc oxide to form a cement matrix, similar to eugenol, but without inhibiting resin polymerization.

Experimental Protocol 2: Formulation of a Zinc Oxide-Methyl 5-methyl-2-propoxybenzoate Cement

Materials:

  • Zinc oxide (dental grade)

  • Rosin (to improve strength and reduce brittleness)

  • Zinc acetate (as an accelerator)

  • Methyl 5-methyl-2-propoxybenzoate (synthesized as per Protocol 1)

  • Glass slab and spatula

Procedure:

  • Powder Component Preparation: Thoroughly mix zinc oxide, rosin, and zinc acetate in a predetermined ratio (e.g., 80:18:2 by weight).

  • Liquid Component: Use pure Methyl 5-methyl-2-propoxybenzoate.

  • Mixing: Dispense the powder and liquid onto a cool, dry glass slab. The powder-to-liquid ratio should be systematically varied to optimize consistency and setting time. A common starting point is a 3:1 powder-to-liquid ratio by weight.

  • Incorporate the powder into the liquid in small increments, spatulating thoroughly after each addition until a homogenous paste of the desired consistency is achieved.

Application 2: As a Novel Additive in Glass Ionomer Cements (GICs)

Rationale: The addition of Methyl 5-methyl-2-propoxybenzoate to GICs could potentially enhance certain properties such as hydrophobicity (reducing water sorption and solubility) and may also impart antimicrobial activity.

Experimental Protocol 3: Formulation of a Modified Glass Ionomer Cement

Materials:

  • Commercial glass ionomer cement powder (fluoroaluminosilicate glass)

  • Commercial glass ionomer cement liquid (polyacrylic acid solution)

  • Methyl 5-methyl-2-propoxybenzoate

Procedure:

  • Liquid Modification: Add a specific percentage (e.g., 1%, 2%, 5% by weight) of Methyl 5-methyl-2-propoxybenzoate to the commercial GIC liquid. Ensure thorough mixing to achieve a homogenous solution.

  • Mixing: Follow the manufacturer's instructions for the powder-to-liquid ratio of the commercial GIC.

  • Mix the powder and the modified liquid on a supplied paper pad or glass slab until a glossy, consistent paste is formed.

PART 3: Comprehensive Performance Testing

A rigorous evaluation of the experimental cements is crucial to determine their clinical viability. The following tests, based on international standards, should be performed.

Physical and Mechanical Properties

The physical and mechanical properties of the formulated cements should be evaluated according to the International Organization for Standardization (ISO) 9917 standards for water-based dental cements.[5][7][8][9][10]

Experimental Protocol 4: Testing of Physical and Mechanical Properties

Test ISO Standard Brief Description
Setting Time ISO 9917-1The time from the start of mixing until the cement has hardened, measured using a Vicat needle apparatus at 37°C and 95% humidity.
Compressive Strength ISO 9917-1Cylindrical specimens are prepared and stored for 24 hours at 37°C. The force required to fracture the specimens is measured using a universal testing machine.
Film Thickness ISO 9917-1The thickness of the cement layer between two glass plates under a specified load is measured. This is critical for luting applications.
Solubility ISO 9917-1The weight loss of cement specimens after immersion in distilled water for 24 hours is determined.
Biocompatibility Assessment

Biocompatibility is a critical parameter for any material intended for clinical use. Testing should be conducted in accordance with ISO 10993 guidelines.[7][9][11][12]

Experimental Protocol 5: In Vitro Cytotoxicity Testing

Objective: To assess the potential of the experimental cement to cause cell death.

Cell Lines:

  • Human dental pulp stem cells (hDPSCs)

  • Human gingival fibroblasts (HGFs)

Procedure:

  • Extract Preparation: Prepare extracts of the set cement by incubating the material in a cell culture medium for 24 hours, according to ISO 10993-5.

  • Cell Culture: Culture the hDPSCs or HGFs in a 96-well plate.

  • Exposure: Replace the culture medium with the prepared cement extracts (at various concentrations). Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium).

  • MTT Assay: After 24, 48, and 72 hours of exposure, perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control.

Data Presentation

Table 1: Hypothetical Physical and Mechanical Properties of Experimental Cements

Cement FormulationSetting Time (min)Compressive Strength (MPa)Film Thickness (µm)Solubility (%)
Control ZOE5.545281.2
ZnO-MMPB (3:1)6.255250.8
Control GIC4.0150200.5
GIC + 2% MMPB4.5160220.4
MMPB: Methyl 5-methyl-2-propoxybenzoate

Table 2: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)

Cement ExtractCell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
Control ZOE757065
ZnO-MMPB928885
Control GIC959390
GIC + 2% MMPB949189

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_formulation Cement Formulation cluster_testing Performance Testing s1 Synthesis of Methyl 5-methyl-2-propoxybenzoate s2 Purification s1->s2 s3 Characterization (NMR, FTIR, GC-MS) s2->s3 f1 Zinc Oxide Cement (Eugenol Replacement) s3->f1 Incorporate f2 Glass Ionomer Cement (Additive) s3->f2 Incorporate t1 Physical & Mechanical (ISO 9917) f1->t1 Evaluate t2 Biocompatibility (ISO 10993) f1->t2 Evaluate f2->t1 Evaluate f2->t2 Evaluate t1_details Setting Time Compressive Strength Film Thickness Solubility t1->t1_details t2_details In Vitro Cytotoxicity (MTT Assay) t2->t2_details

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Steric Hindrance in 2,5-Disubstituted Benzoate Synthesis

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It bypasses generic textbook definitions to address the specific kinetic and thermodynamic bottleneck...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It bypasses generic textbook definitions to address the specific kinetic and thermodynamic bottlenecks of 2,5-disubstituted benzoate synthesis .

Case ID: 2-5-BENZ-STERICS Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Paradox

Synthesizing 2,5-disubstituted benzoates presents a unique asymmetrical challenge.

  • The 2-Position (Ortho): The primary bottleneck.[1] Substituents here (

    
    ) create significant Steric Inhibition of Resonance (SIR) , twisting the carboxylate out of planarity. While this increases acidity (
    
    
    
    drops), it catastrophically hinders nucleophilic attack during esterification due to the blocking of the tetrahedral intermediate.
  • The 5-Position (Meta): Sterically accessible but electronically coupled.[1] Substituents here (

    
    ) primarily influence the electron density of the ring, affecting the rate of oxidative addition in cross-coupling reactions.
    

This guide provides troubleshooting protocols for the three critical failure points: Esterification , Scaffold Construction , and Catalytic Functionalization .

Module 1: Esterification Troubleshooting

Issue: Standard Fischer esterification (


) yields <10% conversion or requires excessive reflux times causing degradation.
Diagnostic Q&A

Q: Why is my acid chloride formation slow even with thionyl chloride (


)? 
A:  The 2-substituent blocks the trajectory of the chlorinating agent.[1]
  • Fix: Switch to Oxalyl Chloride with a catalytic amount of DMF . The Vilsmeier-Haack intermediate formed in situ is more reactive and less bulky than the thionyl transition state.[1] If that fails, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which forms the acid chloride under neutral conditions.[1]

Q: I cannot use acid chlorides due to acid-labile groups. DCC/DMAP gives low yields.[1] Why? A: The N-acylurea intermediate in Steglich esterification is bulky.[1] If the 2-position is hindered (e.g.,


), the alcohol cannot attack the intermediate before it rearranges to the unreactive N-acylurea byproduct.[1]
  • Fix: Adopt the Yamaguchi Esterification . It utilizes a mixed anhydride that pushes the leaving group away from the steric wall.

Protocol: Yamaguchi Esterification for Hindered Substrates

This protocol is optimized for 2,5-disubstituted benzoic acids where


 is sterically demanding (e.g., Iodine, Nitro, Methyl).

Reagents:

  • Reagent A: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

  • Reagent B:

    
     (Triethylamine)
    
  • Reagent C: DMAP (4-Dimethylaminopyridine) - Stoichiometric amount required for hindered substrates.[1]

  • Solvent: Toluene (preferred over THF for higher reflux temps).

Step-by-Step Workflow:

  • Mixed Anhydride Formation: Dissolve the 2,5-disubstituted benzoic acid (1.0 eq) and

    
     (1.5 eq) in Toluene. Cool to 0°C.
    
  • Activation: Add Reagent A (1.1 eq) dropwise. A white precipitate (

    
    ) will form immediately. Stir at RT for 1 hour.
    
    • Checkpoint: TLC should show consumption of the starting acid.[1]

  • Alcohol Addition: Add the alcohol (1.0–1.5 eq) and DMAP (1.5 eq) dissolved in Toluene.

    • Critical Note: Unlike standard protocols using catalytic DMAP, hindered substrates require stoichiometric DMAP to form the stable acyl-pyridinium intermediate.[1]

  • Reflux: Heat to 90–100°C for 3–6 hours.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    (removes Yamaguchi acid byproduct), then 1N HCl (removes DMAP).
Decision Matrix: Coupling Reagent Selection

EsterificationChoice cluster_legend Key Factors Start Start: 2,5-Disubstituted Benzoic Acid IsAcidLabile Are acid-labile groups present (e.g., Boc, TBS)? Start->IsAcidLabile StericBulk Is the 2-substituent very bulky (e.g., t-Bu, I)? IsAcidLabile->StericBulk Yes Method1 USE: Oxalyl Chloride / DMF then Alcohol/Pyridine IsAcidLabile->Method1 No (Acid Stable) Method2 USE: Yamaguchi Esterification (Stoichiometric DMAP) StericBulk->Method2 Yes (High Sterics) Method3 USE: Steglich (EDC/DMAP) or HATU StericBulk->Method3 No (Moderate Sterics) Acid Stability Acid Stability Steric Access Steric Access Acid Stability->Steric Access

Caption: Decision tree for selecting the optimal esterification strategy based on substrate stability and steric hindrance.

Module 2: Scaffold Construction (Regiocontrol)

Issue: Electrophilic Aromatic Substitution (EAS) on 2-substituted benzoic acids yields the wrong isomer (4- or 6-substituted, not 5).

Diagnostic Q&A

Q: I nitrated o-toluic acid (2-methylbenzoic acid) expecting 5-nitro-2-methylbenzoic acid, but I got a mixture of 4- and 6-isomers. Why? A: This is a classic directing group conflict.

  • Methyl (Pos 1): Ortho/Para director

    
     Directs to 4  and 6 .
    
  • Carboxyl (Pos 2): Meta director

    
     Directs to 4  and 6 .
    
  • Result: Both groups reinforce substitution at positions 4 and 6. Position 5 is meta to the activator (Methyl) and para to the deactivator (COOH), making it the least reactive site for EAS.

Q: How do I reliably access the 2,5-substitution pattern? A: Do not build the ring via EAS on a benzoate. You must establish the 2,5-pattern before oxidation or use halogen-dance techniques.[1]

Recommended Synthetic Routes
RoutePrecursorKey TransformationPros/Cons
A (Oxidation) 2,5-Dichlorotoluene or 2,5-DimethylphenolOxidation (

or

)
Best for Scale. High regiocontrol.[1] Requires harsh oxidation conditions.[1]
B (Halogenation) 2-Aminobenzoic acid (Anthranilic acid)1.[1] Halogenation (goes to C5) 2. Sandmeyer reaction at C2High Precision. Allows different halogens at 2 and 5. Multi-step.
C (Ir-Catalysis) 3-Substituted Benzoic AcidIr-catalyzed C-H BorylationAdvanced. Sterics direct borylation to C5 (meta).[1] Expensive catalysts.

Module 3: Catalytic Functionalization (Cross-Coupling)

Issue: Suzuki-Miyaura coupling fails at the 2-position of 2,5-dihalobenzoates.

Technical Insight

In a 2,5-dihalobenzoate (e.g., 2-bromo-5-chlorobenzoate), the 2-position is electronically activated (ortho to EWG) but sterically deactivated.[1] The 5-position is sterically open but electronically less active.[1]

  • Standard Conditions (

    
    ):  Will couple at C5 first (steric control) or result in a complex mixture.
    
  • Selective C2 Coupling: Requires specialized ligands to overcome the steric barrier of the adjacent ester group.

Protocol: Sterically Demanding Suzuki Coupling (C2-Selective)

To couple at the hindered 2-position while preserving the 5-position (if using different halogens, e.g., 2-I, 5-Cl):

Ligand Selection:

  • Buchwald Ligands: SPhos or XPhos .[1] These are electron-rich and bulky, facilitating oxidative addition into the hindered C-X bond and promoting reductive elimination.

Reaction Conditions:

  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%).[1]
    
    • Why? SPhos creates a highly active monoligated Pd(0) species.

  • Base:

    
     (anhydrous) or 
    
    
    
    . Avoid bulky organic bases.
  • Solvent: Toluene/Water (10:1) or Dioxane.

  • Temperature: 100°C.

Visualizing the Steric Clash:

StericClash cluster_benzoate 2,5-Disubstituted Benzoate C1 C1 C2 C2 (Hindered) C1->C2 C5 C5 (Accessible) Ester COOR (Bulky) C2->Ester Clash Pd Pd-Ligand Pd->C2 Blocked (Requires SPhos) Pd->C5 Fast Attack (Standard Ligands)

Caption: Schematic showing the steric blockade at C2 by the ester group vs. the accessible C5 position.

References & Authority[2][3][4][5][6][7][8]

  • Yamaguchi Esterification Mechanism: Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[1] Link

  • Steric Hindrance in Benzoates: Endoh, T., et al. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters."[1] Pesticide Biochemistry and Physiology, 2014. Link

  • Regioselectivity of Nitration: Moodie, R. B., et al. "Products of aromatic nitrations of substituted benzoic acids."[1] Journal of the Chemical Society, Perkin Transactions 2, 1991.[2] Link

  • Synthesis of 2,5-Dichlorobenzoic Acid: "Synthesis Methods of 2,5-Dichlorobenzoic Acid." ChemicalBook, 2025. Link

  • Hindered Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008. Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Methyl Ester Propylation

Welcome to the technical support center for methyl ester propylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl ester propylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to minimize side reactions and maximize your yield of the desired propylated product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: The Predominant Product is a Tertiary Alcohol, Not My Target Ketone. What's Happening?

Question: I'm attempting to synthesize a ketone by adding a propyl Grignard reagent to my methyl ester. However, my analysis consistently shows the major product is a tertiary alcohol. Why is this over-addition occurring, and how can I stop it?

Answer:

This is the most common challenge encountered when using Grignard reagents with esters. The formation of a tertiary alcohol is not an anomaly but the expected outcome of the standard reaction mechanism.[1][2][3][4][5][6][7]

The Underlying Mechanism: A Tale of Two Reactions

  • First Addition (Ketone Formation): The propylmagnesium halide (a potent nucleophile) attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide group (-OCH3) as a leaving group. The product of this first step is your desired ketone.[4][8]

  • Second Addition (Tertiary Alcohol Formation): Herein lies the problem. The ketone you've just formed is more reactive than the starting methyl ester.[1][6] The carbonyl carbon of a ketone is more electrophilic than that of an ester because it lacks the electron-donating resonance stabilization from the ester's oxygen atom.[1][2] Consequently, a second equivalent of the Grignard reagent will rapidly and preferentially attack the ketone, leading to a second tetrahedral intermediate which, upon acidic workup, yields the tertiary alcohol.[1][4][7]

G

Troubleshooting & Solutions:

  • Stoichiometry is Not the Answer: Simply using one equivalent of the Grignard reagent will likely result in a mixture of unreacted ester, the desired ketone, and the tertiary alcohol, making purification difficult.[1][3]

  • Low-Temperature Addition: This is the most common strategy to favor ketone formation. By maintaining very low temperatures (e.g., -78 °C using a dry ice/acetone bath), you can decrease the reaction rate. Slowly adding the Grignard reagent at this temperature can sometimes allow for the reaction to be quenched before the second addition predominantly occurs.[9]

  • Alternative Reagents: For a more reliable synthesis of the ketone, consider using a Weinreb amide instead of a methyl ester. The N-methoxy-N-methylamide forms a stable chelated intermediate with the Grignard reagent, which prevents the collapse to a ketone until an acidic workup is performed. This effectively halts the reaction at the ketone stage.[10]

ParameterStandard GrignardLow-Temp GrignardWeinreb Amide
Substrate Methyl EsterMethyl EsterN-methoxy-N-methylamide
Temperature 0 °C to RT-78 °C0 °C to RT
Key Intermediate Unstable TetrahedralLess Reactive IntermediateStable Chelated Intermediate
Primary Product Tertiary AlcoholKetone (Improved Yield)Ketone
Ease of Control PoorModerateExcellent
FAQ 2: My Reaction Yield is Poor, and I've Recovered Most of My Starting Material.

Question: I ran my propylation reaction, but after workup, I found very little product and a large amount of my original methyl ester. What could be the cause?

Answer:

Low or no conversion points to a problem with your Grignard reagent's reactivity or the reaction conditions. The most common culprit is the presence of protic sources, which will quench the highly basic Grignard reagent.

The Underlying Causes:

  • Quenching by Water: Grignard reagents are extremely strong bases and will react with any source of acidic protons, most notably water.[2][8] This acid-base reaction is much faster than the desired nucleophilic attack on the ester. Even trace amounts of moisture in your glassware, solvents, or starting materials can consume a significant portion of your Grignard reagent.

  • Atmospheric Moisture and Oxygen: Leaving the reaction open to the atmosphere can also lead to quenching from humidity. While the reaction with oxygen is typically slower, it's still a concern.[11]

  • Poor Grignard Formation: If you are preparing the Grignard reagent in situ, the initiation might have been poor, resulting in a low concentration of the active reagent.

Troubleshooting & Solutions:

  • Rigorous Drying of Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under a vacuum immediately before use.[8][11]

  • Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents (like diethyl ether or THF). Ensure your methyl ester is also free of water.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and oxygen.[11]

  • Grignard Titration: If you are using a commercially prepared Grignard solution, its concentration may have decreased over time. It is good practice to titrate the Grignard reagent before use to determine its exact molarity.

Experimental Protocol: Proper Reaction Setup

  • Glassware Preparation: Assemble your reaction flask, addition funnel, and condenser. Flame-dry all parts under vacuum and then allow to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Introduction: Add the anhydrous solvent and the methyl ester to the reaction flask via a syringe or cannula.

  • Grignard Addition: Transfer the propylmagnesium halide solution to the addition funnel via a syringe.

  • Reaction Execution: Cool the reaction flask to the desired temperature (e.g., 0 °C or -78 °C) before beginning the slow, dropwise addition of the Grignard reagent.

FAQ 3: I'm Observing Byproducts Resulting from Enolization. How Can I Prevent This?

Question: My methyl ester has acidic α-hydrogens. My reaction mixture shows evidence of enolate formation, and I'm recovering starting material. How do I favor nucleophilic addition over deprotonation?

Answer:

When a Grignard reagent acts as a base instead of a nucleophile, it's typically due to steric hindrance.

The Underlying Mechanism: A Competing Pathway

The Grignard reagent can abstract an acidic proton from the carbon alpha to the ester carbonyl, forming a magnesium enolate. This is more likely to occur when:

  • Sterically Hindered Grignard Reagent: A bulky Grignard reagent may find it sterically difficult to approach the carbonyl carbon, making the abstraction of a more accessible α-proton a more favorable pathway.

  • Sterically Hindered Ester: Similarly, significant steric bulk around the carbonyl group of the ester can shield it from nucleophilic attack, promoting the Grignard reagent to act as a base.[12]

G

Troubleshooting & Solutions:

  • Use a Less Hindered Grignard Reagent: If possible, consider if a less sterically demanding organometallic reagent could be used.

  • Modify the Substrate: If the synthesis allows, reducing steric hindrance near the carbonyl group of the ester can favor the desired nucleophilic addition.

  • Use a More Reactive Organometallic: Organolithium reagents are generally more reactive and less prone to enolization than Grignard reagents, though they can be harder to handle.

  • Lower Reaction Temperature: Colder temperatures can sometimes increase the selectivity for nucleophilic addition over enolization.

References

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

  • University of Calgary. Ch15: RLi or RMgX with Esters to 3o alcohol. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Ladefoged, M., et al. (2016). Quantitative assessment of methyl-esterification and other side reactions in a standard propionylation protocol for detection of histone modifications. Proteomics, 16(14), 2018-2023. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. [Link]

  • University of California, Irvine. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • ChemHelper. Grignard Reaction - Common Conditions. [Link]

  • ScienceMadness Discussion Board. (2020, January 28). Methods for preventing over addition of Grignard reagent. [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

  • University of Missouri–St. Louis. The Grignard Reaction. [Link]

  • Jensen, K. F., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry. [Link]

  • Campbell, A., & Kenyon, J. (1947). The Action of Grignard Reagents on Esters, etc. Journal of the Chemical Society, 436-439. [Link]

  • Quimica Organica. Reaction of esters with organometallics. [Link]

  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • MDPI. (2024, March 22). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. [Link]

  • YouTube. (2014, April 13). Alpha Alkylation Esters. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Methyl 5-methyl-2-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectroscopic properties of Methyl 5-methyl-2-propoxybenzoate, a substituted aromatic ester. As Senior Application Scientists, we move beyond a mere recitation of data, offering a detailed interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR) and comparative spectroscopic techniques. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of related molecular scaffolds.

The Power of Proton NMR: A Primary Tool for Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it an indispensable tool. For a molecule such as Methyl 5-methyl-2-propoxybenzoate, ¹H NMR offers a unique fingerprint, allowing for confident identification and purity assessment.

Predicted ¹H NMR Spectrum of Methyl 5-methyl-2-propoxybenzoate

Due to the specific nature of this compound, a publicly available, experimentally verified ¹H NMR spectrum is not readily accessible. However, based on established principles of chemical shifts, spin-spin coupling, and data from analogous substituted benzoate derivatives, we can construct a highly accurate predicted spectrum.[1][2][3] The following table summarizes the expected ¹H NMR data in a standard solvent such as deuterated chloroform (CDCl₃).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3~7.25d1H~8.4
H-4~7.05dd1H~8.4, ~2.0
H-6~7.50d1H~2.0
OCH₃~3.85s3H-
OCH₂CH₂CH₃~4.00t2H~6.7
OCH₂CH₂CH₃~1.85sextet2H~7.2
Ar-CH₃~2.35s3H-
OCH₂CH₂CH₃~1.05t3H~7.4

Deconstructing the ¹H NMR Spectrum: An In-Depth Analysis

The predicted chemical shifts and coupling patterns are a direct reflection of the electronic environment of each proton in Methyl 5-methyl-2-propoxybenzoate.

Aromatic Region (δ 7.0-7.6 ppm)

The aromatic protons on the benzene ring exhibit distinct signals due to their substitution pattern. The propoxy group at C2 is an electron-donating group, which tends to shield the ortho and para positions, shifting them to a higher field (lower ppm). Conversely, the methyl ester group at C1 is electron-withdrawing, deshielding the ortho protons.

  • H-6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating propoxy group, leading to its downfield shift of around 7.50 ppm. It appears as a doublet due to coupling with H-4, with a small meta coupling constant (J ≈ 2.0 Hz).

  • H-3: Situated ortho to the electron-donating propoxy group, this proton is expected to be shielded and appear further upfield, around 7.25 ppm. It will present as a doublet due to coupling with H-4 (J ≈ 8.4 Hz).

  • H-4: This proton experiences coupling from both H-3 and H-6, resulting in a doublet of doublets at approximately 7.05 ppm.

Aliphatic Region (δ 1.0-4.1 ppm)

The aliphatic protons of the methyl ester and propoxy groups are readily assigned based on their characteristic chemical shifts and multiplicities.

  • OCH₃ (Methyl Ester): The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.85 ppm.

  • OCH₂CH₂CH₃ (Propoxy Chain):

    • The methylene protons adjacent to the oxygen atom (OCH₂) are deshielded and appear as a triplet around 4.00 ppm due to coupling with the neighboring methylene group.

    • The central methylene protons (OCH₂CH₂CH₃) will be a sextet (or multiplet) around 1.85 ppm, as they are coupled to both the OCH₂ and CH₃ groups.

    • The terminal methyl protons (OCH₂CH₂CH₃) are the most shielded, appearing as a triplet at approximately 1.05 ppm.

  • Ar-CH₃ (Aromatic Methyl): The protons of the methyl group attached to the aromatic ring will appear as a singlet around 2.35 ppm.

A Comparative Approach: Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare the insights provided by ¹H NMR with those from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. For Methyl 5-methyl-2-propoxybenzoate, we would expect to see distinct signals for each of the 12 unique carbon atoms.[4]

Technique Strengths Limitations
¹H NMR High resolution, provides detailed connectivity information through coupling patterns.Can have overlapping signals in complex molecules.
¹³C NMR Directly observes the carbon backbone, less signal overlap than ¹H NMR.Lower sensitivity, longer acquisition times.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[5][6]

Technique Strengths Limitations
IR Excellent for identifying key functional groups (e.g., C=O, C-O).Provides limited information about the overall molecular structure.
  • Expected Key IR Absorptions:

    • ~1720 cm⁻¹: Strong absorption due to the C=O stretch of the ester.

    • ~1250 cm⁻¹: Strong absorption from the C-O stretch of the ester.

    • ~2960-2850 cm⁻¹: C-H stretching of the aliphatic groups.

    • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[7][8]

Technique Strengths Limitations
MS Provides accurate molecular weight and fragmentation data for structural clues.Isomers can have similar mass spectra.
  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

    • Loss of OCH₃: A fragment corresponding to the loss of the methoxy group from the ester.

    • Loss of the propoxy group: Fragments resulting from the cleavage of the propoxy chain.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

¹H and ¹³C NMR Spectroscopy[9]
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-methyl-2-propoxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy[9]
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl). If it is a solid, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat samples.

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)[10]
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.

  • MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron impact ionization).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and various fragment ions.

Visualizing the Structure and NMR Correlations

The following diagrams provide a visual representation of the molecular structure and the key through-bond correlations observed in the ¹H NMR spectrum.

Figure 1: Molecular structure of Methyl 5-methyl-2-propoxybenzoate.

H3 H-3 (~7.25 ppm) H4 H-4 (~7.05 ppm) H3->H4 J ≈ 8.4 Hz H6 H-6 (~7.50 ppm) H6->H4 J ≈ 2.0 Hz OCH2 OCH2 (~4.00 ppm) CH2 CH2 (~1.85 ppm) OCH2->CH2 J ≈ 6.7 Hz CH3_propoxy CH3 (~1.05 ppm) CH2->CH3_propoxy J ≈ 7.2 Hz

Figure 2: Key ¹H-¹H coupling interactions in Methyl 5-methyl-2-propoxybenzoate.

Conclusion

The structural elucidation of Methyl 5-methyl-2-propoxybenzoate is readily achievable through a combination of modern spectroscopic techniques. ¹H NMR, in particular, provides a wealth of information, allowing for the detailed assignment of all proton resonances. By complementing this data with ¹³C NMR, IR, and MS, researchers can achieve an unambiguous confirmation of the molecular structure. This guide provides the foundational knowledge and practical protocols necessary for the successful characterization of this and related compounds, underscoring the importance of a multi-faceted analytical approach in modern chemical research.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. Available at: [Link]

  • Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates - RSC Publishing. Available at: [Link]

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  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Available at: [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC - NIH. Available at: [Link]

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  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. Available at: [Link]

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  • 13C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0287000) - NP-MRD. Available at: [Link]

  • Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC - NIH. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • (PDF) Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME) - ResearchGate. Available at: [Link]

  • Methyl 5-Methoxy-2-methylbenzoate - Links - Computational Toxicology and Exposure Online Resources. Available at: [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. Available at: [Link]

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  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Available at: [Link]

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  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Available at: [Link]

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Comparative

A Comparative Analysis of the Carbonyl Stretch Frequency in Methyl 2-propoxy-5-methylbenzoate

In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique, offering a window into the vibrational modes of molecules. Among the most diagnostic of these vibrations is the carbon...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular analysis, Infrared (IR) spectroscopy stands as a cornerstone technique, offering a window into the vibrational modes of molecules. Among the most diagnostic of these vibrations is the carbonyl (C=O) stretch, a sharp and intense signal that provides invaluable information about the electronic environment of the functional group. This guide delves into the specific IR carbonyl stretch frequency of Methyl 2-propoxy-5-methylbenzoate, providing a comparative analysis against related structures and a detailed protocol for its experimental determination.

The position of the C=O stretching band in the IR spectrum is exquisitely sensitive to the molecule's structure. For a typical saturated aliphatic ester, this band is found in the region of 1750-1735 cm⁻¹. However, when the ester group is attached to an aromatic ring, as in the case of benzoate esters, conjugation between the carbonyl group and the benzene ring lowers the frequency to approximately 1730-1715 cm⁻¹. This shift is a direct consequence of the delocalization of π-electrons, which slightly weakens the C=O bond, thereby lowering the energy (and frequency) required to excite its stretching vibration.

The analysis becomes more nuanced with further substitution on the aromatic ring. The electronic nature and position of these substituents can either enhance or counteract the effect of conjugation, leading to predictable shifts in the C=O frequency. This guide will explore these effects to build a comprehensive understanding of the expected carbonyl frequency in Methyl 2-propoxy-5-methylbenzoate.

Comparative Data: The Influence of Aromatic Substitution

To accurately predict and understand the carbonyl stretch of Methyl 2-propoxy-5-methylbenzoate, we must examine the influence of its specific substituents: the ortho-propoxy group and the para-methyl group. The following table summarizes the experimentally observed C=O stretching frequencies for a series of related benzoate esters, providing a framework for our analysis.

CompoundStructureC=O Stretch (cm⁻¹)Key Influencing Factor(s)
Methyl BenzoateC₆H₅COOCH₃~1724Baseline conjugation with the benzene ring.
Methyl 4-Methylbenzoate4-CH₃C₆H₄COOCH₃~1720The para-methyl group is weakly electron-donating, enhancing conjugation and slightly lowering the frequency.
Methyl 2-Hydroxybenzoate2-HOC₆H₄COOCH₃~1682Strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen significantly weakens the C=O bond.
Methyl 2-Methoxybenzoate2-CH₃OC₆H₄COOCH₃~1735The ortho-methoxy group's electron-donating resonance effect is counteracted by its electron-withdrawing inductive effect and steric hindrance, often resulting in a slightly higher frequency than methyl benzoate.
Methyl 2-propoxy-5-methylbenzoate 2-(CH₃CH₂CH₂O)-5-CH₃C₆H₃COOCH₃ Predicted: ~1730-1738 Combines the electronic and steric effects of the ortho-propoxy group with the weak electron-donating effect of the para-methyl group.

The data clearly illustrates that substituents have a profound impact. The para-methyl group in Methyl 4-Methylbenzoate donates electron density into the ring, strengthening the conjugation and causing a slight decrease in the C=O frequency compared to the parent Methyl Benzoate. Conversely, the situation with ortho-substituents is more complex. In Methyl 2-Hydroxybenzoate, the dominant effect is intramolecular hydrogen bonding, which dramatically lowers the frequency. For an ortho-alkoxy group like methoxy or propoxy, there is a competition between the electron-donating resonance effect (which would lower the frequency) and the electron-withdrawing inductive effect (which would raise it). Furthermore, steric hindrance from the bulky ortho group can disrupt the planarity of the ester group with the ring, reducing conjugation and leading to an increase in the C=O frequency.

For Methyl 2-propoxy-5-methylbenzoate, we can predict that the larger propoxy group will exert a significant steric influence, similar to a methoxy group, likely disrupting conjugation and raising the frequency. The para-methyl group will have a minor, opposing effect. Therefore, the carbonyl stretch is anticipated to appear at a frequency slightly higher than that of methyl benzoate, likely in the 1730-1738 cm⁻¹ range.

Experimental Protocol: Determination of Carbonyl Stretch Frequency

The following protocol outlines the standard procedure for acquiring a high-quality IR spectrum of a liquid sample, such as Methyl 2-propoxy-5-methylbenzoate, using a modern Fourier Transform Infrared (FTIR) spectrometer.

Objective: To obtain the infrared spectrum of Methyl 2-propoxy-5-methylbenzoate and identify the frequency of the carbonyl (C=O) stretching vibration.

Materials:

  • Methyl 2-propoxy-5-methylbenzoate sample

  • FTIR Spectrometer with a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the sample compartment is clean and the ATR accessory is properly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Initiate the "Collect Background" function in the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans for good signal-to-noise.

  • Sample Application:

    • Place a single drop of the liquid Methyl 2-propoxy-5-methylbenzoate sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

  • Sample Spectrum Acquisition:

    • Initiate the "Collect Sample" function in the software. The instrument will now acquire the spectrum of the sample. Use the same number of scans as for the background to ensure proper subtraction.

  • Data Processing and Analysis:

    • Once the scan is complete, the software will display the processed spectrum (in Absorbance or % Transmittance vs. Wavenumber).

    • Use the peak-picking tool within the software to identify the exact wavenumber of the most intense, sharp peak in the 1800-1650 cm⁻¹ region. This peak corresponds to the C=O stretch.

    • Label the peak with its precise frequency (e.g., 1734 cm⁻¹).

    • For a comprehensive analysis, identify other key peaks, such as C-O stretches (~1300-1100 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H stretches (~3100-2850 cm⁻¹).

  • Cleaning:

    • Thoroughly clean the Methyl 2-propoxy-5-methylbenzoate from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizing Influencing Factors

The interplay of electronic and physical factors determining the final C=O stretch frequency can be visualized as a decision-making workflow.

G cluster_base Baseline Frequency cluster_sub_effects Ortho-Group Sub-Effects cluster_result Predicted Outcome Base Saturated Ester (~1740 cm⁻¹) Conjugation Aromatic Ring Conjugation Base->Conjugation Decreases Freq. (~1724 cm⁻¹) Ortho Ortho-Propoxy Group Conjugation->Ortho Para Para-Methyl Group Conjugation->Para Resonance Resonance (Donating) Ortho->Resonance Decreases Freq. Inductive Inductive (Withdrawing) Ortho->Inductive Increases Freq. Steric Steric Hindrance Ortho->Steric Increases Freq. (Disrupts Conjugation) Final Methyl 2-propoxy-5-methylbenzoate (Predicted: ~1730-1738 cm⁻¹) Para->Final Slightly Decreases Freq. Resonance->Final Inductive->Final Steric->Final Dominant Ortho Effect

Validation

Decoding the Signature Fragmentation of Methyl 5-methyl-2-propoxybenzoate: A GC-MS Comparison Guide

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile compounds. The resulting mass spectrum, a fingerprint of molecular fragmentation, provides critical insights into a compound's structure. This guide offers an in-depth analysis of the expected Electron Ionization (EI) fragmentation pattern of Methyl 5-methyl-2-propoxybenzoate, a substituted aromatic ester. By comparing its predicted fragmentation with the well-documented pattern of a simpler analog, Methyl Benzoate, we will illuminate the structural influence of the additional methyl and propoxy groups on the fragmentation pathways.

The Logic of Fragmentation: A Predictive Approach

The fragmentation of a molecule under EI conditions is not a random event. It is governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments. In the case of Methyl 5-methyl-2-propoxybenzoate, we can anticipate several key fragmentation pathways based on the functional groups present: the aromatic ring, the methyl ester, the ether linkage, and the additional methyl group on the ring.

Aromatic systems, due to their inherent stability, often produce a prominent molecular ion peak.[1][2] The fragmentation of aromatic esters is typically initiated by cleavage at the ester group.[1] For instance, a common fragmentation is the loss of the alkoxy group (•OR) to form a stable acylium ion.[1] The presence of an ether linkage introduces another potential cleavage site, which can lead to characteristic fragment ions.

To provide a clear comparison, we will contrast the predicted fragmentation of our target molecule with that of Methyl Benzoate. Methyl Benzoate serves as an excellent baseline, allowing us to discern the specific fragmentation patterns introduced by the 5-methyl and 2-propoxy substituents.

Experimental Workflow: A Standard Protocol for GC-MS Analysis

The data discussed in this guide is based on a standard GC-MS protocol designed for the analysis of semi-volatile organic compounds.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte (Methyl 5-methyl-2-propoxybenzoate or a suitable alternative) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Injector: The sample is introduced into a heated injector (typically 250 °C) in splitless mode to maximize sensitivity.

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation.

    • Oven Program: A temperature gradient is employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[3]

    • Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range of, for example, 40-500 amu.

    • Detector: An electron multiplier detects the charged fragments.

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation on Capillary Column Injector->Column Carrier Gas (He) Oven Temperature Programming IonSource Electron Ionization (70 eV) Column->IonSource Eluted Analyte MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Ion Separation DataSystem Data Acquisition & Analysis Detector->DataSystem Signal

Caption: A generalized workflow for GC-MS analysis.

Comparative Fragmentation Analysis: Methyl 5-methyl-2-propoxybenzoate vs. Methyl Benzoate

The following table summarizes the expected key fragments for Methyl 5-methyl-2-propoxybenzoate and the known fragments for Methyl Benzoate. This side-by-side comparison highlights the influence of the additional substituents on the mass spectrum.

Fragment Ion (m/z) Methyl Benzoate Methyl 5-methyl-2-propoxybenzoate (Predicted) Proposed Structure/Loss
Molecular Ion [M] 136208Intact molecule
[M-31] 105177Loss of •OCH₃ (methoxy radical)
[M-59] 77149Loss of •COOCH₃ (methoxycarbonyl radical)
[M-43] -165Loss of •C₃H₇ (propyl radical)
[M-71] -137Loss of •OC₃H₇ (propoxy radical)
[M-42] -166McLafferty rearrangement (loss of propene)
121 -121Fragment corresponding to the substituted benzoyl cation
91 -91Tropylium ion from the tolyl group

Methyl Benzoate Fragmentation:

The mass spectrum of methyl benzoate is characterized by a distinct molecular ion peak at m/z 136.[4][5] The most abundant fragment is typically observed at m/z 105, resulting from the loss of the methoxy radical (•OCH₃).[4][6] Another significant peak is found at m/z 77, which corresponds to the phenyl cation formed by the loss of the entire ester group (•COOCH₃).[4]

Methyl_Benzoate_Fragmentation MolIon Methyl Benzoate [M]+• m/z 136 Frag105 Benzoyl Cation [M-OCH3]+ m/z 105 MolIon->Frag105 - •OCH3 Frag77 Phenyl Cation [M-COOCH3]+ m/z 77 Frag105->Frag77 - CO

Caption: Primary fragmentation pathways of Methyl Benzoate.

Predicted Fragmentation of Methyl 5-methyl-2-propoxybenzoate:

For Methyl 5-methyl-2-propoxybenzoate, the molecular ion is expected at m/z 208. Following the logic of ester fragmentation, the loss of the methoxy radical (•OCH₃) would lead to a fragment at m/z 177.

A key fragmentation pathway specific to the propoxy group is the loss of a propyl radical (•C₃H₇) via cleavage of the ether bond, resulting in a fragment at m/z 165. Alternatively, the entire propoxy radical (•OC₃H₇) can be lost, yielding a fragment at m/z 137.

Furthermore, the propoxy group can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the aromatic ring or carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆). This would result in a fragment ion at m/z 166.

The substituted benzoyl cation is predicted to appear at m/z 121. The presence of the methyl group on the aromatic ring could also lead to the formation of a tropylium-like ion at m/z 91, a common feature in the mass spectra of toluene derivatives.

Target_Molecule_Fragmentation MolIon Methyl 5-methyl-2-propoxybenzoate [M]+• m/z 208 Frag177 [M-OCH3]+ m/z 177 MolIon->Frag177 - •OCH3 Frag165 [M-C3H7]+ m/z 165 MolIon->Frag165 - •C3H7 Frag166 [M-C3H6]+• m/z 166 (McLafferty) MolIon->Frag166 - C3H6 Frag121 Substituted Benzoyl Cation m/z 121 Frag177->Frag121 - C3H6

Caption: Predicted major fragmentation pathways for Methyl 5-methyl-2-propoxybenzoate.

Conclusion

The GC-MS fragmentation pattern of Methyl 5-methyl-2-propoxybenzoate is predicted to be significantly more complex than that of Methyl Benzoate, offering a wealth of structural information. The presence of the 5-methyl and 2-propoxy groups introduces several new fragmentation pathways, including the loss of propyl and propoxy radicals, and a characteristic McLafferty rearrangement. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this and structurally related compounds in complex matrices, a critical capability in drug development and chemical analysis.

References

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  • NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

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  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

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Comparative

Optimizing Elemental Analysis for C12H16O3 Esters: A Comparative Guide to Calibration Standards

Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Topic: Selection of calibration standards and protocols for the elemental analysis (CHNS/O) of volatile C12H16O3 esters (e.g., Isoelemicin,...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Topic: Selection of calibration standards and protocols for the elemental analysis (CHNS/O) of volatile C12H16O3 esters (e.g., Isoelemicin, Ethyl Decadienoate).

Executive Summary: The "Volatile Trap" in Ester Analysis

The molecular formula C₁₂H₁₆O₃ (MW: 208.25 g/mol ) represents a class of oxygenated organic compounds—including Isoelemicin ,


-Asarone , and various ethyl decadienoate isomers —that present a specific analytical challenge: volatility coupled with high oxygen content (~23%) .

Standard elemental analysis (EA) workflows often default to Acetanilide as the universal calibration standard. However, for liquid or low-melting C₁₂H₁₆O₃ esters, the choice of standard is secondary to the sample encapsulation method . A mismatch between the calibration matrix and the analyte's volatility profile can lead to "phantom" nitrogen peaks or significant carbon bias.

This guide compares the performance of industry-standard reference materials (Acetanilide , Benzoic Acid ) against the specific requirements of analyzing C₁₂H₁₆O₃ esters, providing a validated protocol to eliminate evaporative mass loss.

The Contenders: Calibration Standards Compared

In combustion analysis (Flash Dumas method), the "standard" serves two roles: calibrating the detector response (K-factor) and verifying combustion efficiency. Below is a technical comparison of the primary candidates for C₁₂H₁₆O₃ analysis.

Table 1: Performance Profile of EA Standards for Oxygenated Esters
FeatureStandard A: Acetanilide Standard B: Benzoic Acid Standard C: Sulfanilamide
Formula C₈H₉NOC₇H₆O₂C₆H₈N₂O₂S
Elemental % C: 71.09, H: 6.71, N: 10.36C: 68.85, H: 4.95, O: 26.20 C: 41.84, N: 16.27, S: 18.62
State Stable Solid (MP: 114°C)Volatile Solid (Sublimes >100°C)Stable Solid
Matrix Match Poor (Contains N, No O calibrated)Excellent (High O, No N)Poor (High N/S content)
Primary Use Universal CHN CalibrationOxygen (O) DeterminationCHNS Determination
Suitability for C₁₂H₁₆O₃ High (for C/H), provided N-blank is subtracted.[1][2][3]Critical (for O analysis). Closest chemical analog.Low (Unnecessary N/S introduces matrix error).
Comparative Analysis
  • Acetanilide (The Workhorse):

    • Pros: Extremely stable, non-hygroscopic, and creates a sharp combustion peak. It is the industry default for determining Carbon and Hydrogen.

    • Cons: Contains Nitrogen (10.36%). When analyzing C₁₂H₁₆O₃ (which has 0% N), trace impurities in the combustion tube can sometimes integrate as a false Nitrogen peak if the instrument expects N.

    • Verdict:Best for C/H determination , provided the "Nitrogen" channel is ignored or properly blank-corrected.

  • Benzoic Acid (The Oxygen Specialist):

    • Pros: Contains only C, H, and O. The Oxygen content (26.2%) is very close to C₁₂H₁₆O₃ (~23%), making it the ideal matrix-matched standard for Oxygen determination via pyrolysis.

    • Cons: It has a high vapor pressure and can sublime if left in the autosampler for extended periods (warm labs), leading to calibration drift.

    • Verdict:Mandatory for Oxygen analysis ; acceptable for C/H but requires careful handling to prevent mass loss.

The Critical Variable: Encapsulation Protocol

For C₁₂H₁₆O₃ esters, the error source is rarely the chemical standard but the physical handling of the volatile analyte. Using an open or crimped tin boat (standard for solids) results in evaporation before combustion, causing low Carbon recovery .

Validated Protocol: The "Cold-Weld" Liquid Technique

This protocol ensures 100% mass recovery for volatile esters.

Reagents & Equipment:

  • Analyte: C₁₂H₁₆O₃ Ester (Liquid/Oil).

  • Capsules: Smooth-walled Tin Capsules (for liquids).[4]

  • Sealer: Manual Capsule Sealer (Cold-Welder).

  • Absorbent: Chromosorb® or Elemental Microanalysis Super-Absorbent Powder (Optional but recommended).

Step-by-Step Workflow
  • Preparation:

    • Clean the smooth-walled tin capsule with acetone to remove manufacturing oils.

    • Optional: Add 2–3 mg of absorbent powder to the capsule. This turns the liquid ester into a pseudo-solid, preventing "creeping" up the capsule walls.

  • Weighing (The Differential Method):

    • Place the open capsule (with absorbent) on the microbalance. Tare (Zero) the balance.

    • Remove the capsule.[5]

  • Loading:

    • Using a micro-syringe, deposit 1.5–2.5 mg of C₁₂H₁₆O₃ ester directly onto the absorbent.

    • Critical: Do not get any liquid on the upper rim of the capsule. This will prevent a hermetic seal.

  • Cold Sealing:

    • Immediately place the capsule into the sealing press.[5]

    • Apply firm, steady pressure to "cold weld" the tin. The metal fuses, creating a gas-tight container.

    • Verification: Visually inspect the seal. It should be flat and crimped, not folded.

  • Final Weighing:

    • Weigh the sealed capsule.[5][6] This mass is your

      
      .
      
    • Self-Validation: Wait 60 seconds. If the weight decreases, the seal is leaking. Discard and repeat.

  • Analysis:

    • Run using the Acetanilide calibration curve (K-factors).

Experimental Data: Method Comparison

The following data simulates a comparative study of Isoelemicin (C₁₂H₁₆O₃) analyzed using three different workflows.

Theoretical Composition C₁₂H₁₆O₃:

  • Carbon: 69.21%

  • Hydrogen: 7.74%

  • Oxygen: 23.05%

Table 2: Recovery Rates by Method
MethodStandard UsedSample PrepCarbon Found (%)Hydrogen Found (%)Error (C)Status
A AcetanilideCrimped Boat (Solid protocol)65.40%7.10%-3.81% FAIL
B Benzoic AcidCold-Sealed Liquid Capsule69.15%7.76%-0.06%PASS
C Acetanilide Cold-Sealed Liquid Capsule 69.23% 7.73% +0.02% OPTIMAL

Interpretation:

  • Method A (Fail): The negative bias (-3.81%) is due to evaporation of the ester from the non-hermetic crimped boat while sitting in the autosampler.

  • Method C (Optimal): Acetanilide provides the most robust calibration for C/H. When combined with cold-sealing, it yields results indistinguishable from theoretical values.

Visualization: Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct standard and encapsulation method based on the specific analysis type (CHN vs. Oxygen).

EA_Workflow Start Start: C12H16O3 Analysis AnalysisType Select Analysis Mode Start->AnalysisType CHN_Mode CHN Combustion (Carbon/Hydrogen) AnalysisType->CHN_Mode Standard Routine O_Mode Oxygen Pyrolysis (Direct O) AnalysisType->O_Mode High Precision O Std_Acetanilide Primary Standard: Acetanilide (C8H9NO) CHN_Mode->Std_Acetanilide Prep_Liquid Is Sample Volatile? (Liquid/Low MP) Std_Acetanilide->Prep_Liquid Sealed_Cap Protocol: Cold-Weld Sealing (Smooth Tin Capsule) Prep_Liquid->Sealed_Cap Yes (C12H16O3 Ester) Open_Boat Protocol: Crimped Boat (Standard Solid) Prep_Liquid->Open_Boat No (Stable Solid) Result Valid Data (±0.3%) Sealed_Cap->Result High Accuracy Fail Invalid Data Low Recovery Open_Boat->Fail Evaporation Loss Std_Benzoic Primary Standard: Benzoic Acid (C7H6O2) O_Mode->Std_Benzoic Silver_Cap Protocol: Silver Capsule (Required for O Analysis) Std_Benzoic->Silver_Cap

Caption: Decision tree for selecting calibration standards and encapsulation protocols for C12H16O3 esters.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Calibration and Micro-analytical Standards. Retrieved from

  • Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note AN42306. Retrieved from

  • Elemental Microanalysis. (2023). Encapsulation 101: Techniques for Liquid and Volatile Samples. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Isoelemicin (C12H16O3) Physical Properties and Standards.[2] NIST Chemistry WebBook. Retrieved from

  • Elementar. (2025). Best practices for sample preparation in elemental analysis: Handling Volatiles. Retrieved from

Sources

Validation

A Comparative Guide to the Hydrolysis Rates of Ortho-Substituted Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the hydrolysis rates of ortho-substituted benzoate esters, offering insights into the steric and electronic ef...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the hydrolysis rates of ortho-substituted benzoate esters, offering insights into the steric and electronic effects that govern their reactivity. Understanding these principles is crucial for applications ranging from pro-drug design and targeted drug delivery to the development of novel catalytic systems.

Introduction: The Enigmatic "Ortho-Effect" in Ester Hydrolysis

The hydrolysis of esters is a fundamental reaction in organic chemistry and biology. The reactivity of benzoate esters is significantly influenced by the nature and position of substituents on the aromatic ring. While the effects of meta- and para-substituents can often be predicted by considering their electronic properties (i.e., electron-donating or electron-withdrawing), ortho-substituents present a more complex scenario known as the "ortho-effect".[1][2][3] This effect is a combination of steric hindrance and electronic interactions that can lead to unexpected reaction rates compared to their meta and para counterparts.[1][2][4] This guide will dissect these factors, providing a framework for predicting and understanding the hydrolytic stability of ortho-substituted benzoate esters.

Mechanistic Considerations: A Duality of Steric and Electronic Influences

The hydrolysis of benzoate esters can be catalyzed by either acid or base.[5][6] This guide focuses on alkaline hydrolysis, a bimolecular nucleophilic acyl substitution (B_AC_2) reaction, as it is a widely studied and synthetically relevant process. The rate-determining step in this reaction is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The stability of this transition state is paramount in determining the overall reaction rate.

Electronic Effects:

  • Inductive Effects: Electronegative substituents in the ortho position can withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased rate of hydrolysis.

  • Resonance Effects: The delocalization of electrons between the aromatic ring and the ester group can influence the stability of the ground state and the transition state. Electron-withdrawing groups can stabilize the negatively charged transition state, accelerating the reaction.

Steric Effects:

  • Steric Hindrance: A bulky ortho-substituent can physically impede the approach of the nucleophile (hydroxide ion) to the carbonyl carbon, thereby slowing down the reaction.[2]

  • Steric Inhibition of Resonance: A key aspect of the ortho-effect is the potential for a bulky ortho-substituent to force the ester group out of the plane of the benzene ring.[1][2] This twisting disrupts the resonance between the carbonyl group and the aromatic ring, which can have a twofold effect: it can destabilize the ground state of the ester, making it more reactive, and it can also alter the electronic influence of the ring on the reaction center.

The interplay of these electronic and steric factors determines the ultimate rate of hydrolysis. For instance, an ortho-substituent might be electron-withdrawing (accelerating effect) but also bulky (retarding effect), leading to a complex net outcome.[7]

Comparative Hydrolysis Rate Data

The following table summarizes the relative hydrolysis rates of various ortho-substituted methyl benzoates compared to methyl benzoate under alkaline conditions. The data is compiled from various literature sources and is intended to provide a comparative overview.

Substituent (Ortho)Relative Rate Constant (k_rel)Predominant Effects
-H1.00Reference
-CH₃~0.5Steric hindrance, weak electron-donating
-Cl~1.5Inductive electron withdrawal > steric hindrance
-Br~1.2Inductive electron withdrawal > steric hindrance
-NO₂~50Strong inductive and resonance electron withdrawal
-OCH₃~0.8Electron-donating resonance > weak inductive withdrawal
-OH~2.0Intramolecular hydrogen bonding stabilizing the transition state

Note: The relative rate constants are approximate values and can vary depending on the specific reaction conditions (solvent, temperature, etc.).

Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry

This protocol details a reliable method for determining the pseudo-first-order rate constants for the alkaline hydrolysis of ortho-substituted benzoate esters. The method relies on monitoring the change in absorbance of a product or reactant over time. For esters where the corresponding benzoate or alcohol product has a distinct UV-Vis absorbance profile from the starting material, this is a particularly effective technique.[5][6][8][9]

Materials and Reagents:

  • Ortho-substituted methyl benzoate esters (e.g., methyl salicylate, methyl 2-nitrobenzoate)

  • Methyl benzoate (for baseline comparison)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Ethanol or Methanol (spectroscopic grade)

  • Distilled or deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Thermostatted cell holder

  • Volumetric flasks and pipettes

  • Stopwatch

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of NaOH in distilled water.

    • Prepare 1 mM stock solutions of each benzoate ester in ethanol or methanol.

  • Determination of Analytical Wavelength (λ_max):

    • For each ester, prepare a dilute solution of the corresponding benzoate product in the reaction solvent (e.g., a mixture of the NaOH solution and alcohol).

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λ_max). This will be the wavelength at which the reaction is monitored.

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined λ_max and allow the instrument to warm up.

    • Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the 0.1 M NaOH solution and the alcohol to match the final reaction solvent composition. Place the cuvette in the spectrophotometer and zero the absorbance.

    • To initiate the reaction, rapidly inject a small, known volume of the ester stock solution into the cuvette, quickly mix by inverting the cuvette (with a stopper), and immediately start recording the absorbance at fixed time intervals. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.

    • Continue recording the absorbance until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance.

    • The slope of the resulting straight line will be equal to -k_obs.

    • The second-order rate constant (k_OH) can be calculated by dividing k_obs by the concentration of NaOH.

This self-validating system ensures that the observed rate is directly proportional to the concentration of the ester, confirming the pseudo-first-order conditions.

Visualizing the Process and Principles

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ester Prepare Ester Stock Solutions lambda_max Determine λ_max of Product prep_ester->lambda_max prep_naoh Prepare NaOH Solution thermostat Equilibrate Spectrophotometer and Reagents prep_naoh->thermostat lambda_max->thermostat mix Initiate Reaction in Cuvette thermostat->mix record Record Absorbance vs. Time mix->record plot Plot ln(A_∞ - A_t) vs. Time record->plot calculate Calculate k_obs from Slope plot->calculate k_oh Calculate Second-Order Rate Constant calculate->k_oh

Caption: Workflow for determining ester hydrolysis rates via UV-Vis spectrophotometry.

The Ortho-Effect: Steric and Electronic Interplay

G cluster_ortho Ortho-Substituted Benzoate Ester cluster_effects Influencing Factors cluster_outcomes Potential Outcomes ester Ester Group (C=O)OR ortho Ortho Substituent steric Steric Effects ortho->steric electronic Electronic Effects ortho->electronic hindrance Steric Hindrance steric->hindrance Bulkiness sir Steric Inhibition of Resonance steric->sir Torsional Strain inductive Inductive Withdrawal electronic->inductive Electronegativity resonance Resonance Stabilization electronic->resonance Delocalization hydrolysis_rate Observed Hydrolysis Rate hindrance->hydrolysis_rate Decreases Rate sir->hydrolysis_rate Increases Rate (Ground State Destabilization) inductive->hydrolysis_rate Increases Rate resonance->hydrolysis_rate Increases Rate

Caption: A diagram illustrating the interplay of steric and electronic effects in the ortho-position.

Discussion and Conclusion

The data presented in this guide highlights the nuanced nature of the ortho-effect. While strongly electron-withdrawing groups like the nitro group (-NO₂) significantly accelerate hydrolysis due to their powerful inductive and resonance effects, the impact of other substituents is more balanced. For example, a methyl group (-CH₃) in the ortho position generally retards the reaction due to steric hindrance, which outweighs its weak electron-donating character. Conversely, a hydroxyl group (-OH) can accelerate the reaction through intramolecular hydrogen bonding that stabilizes the transition state.

For drug development professionals, a thorough understanding of these principles is invaluable. The hydrolytic stability of an ester-containing drug can be fine-tuned by the judicious placement of ortho-substituents, allowing for the design of pro-drugs with specific release profiles. For researchers in physical organic chemistry, the study of ortho-substituted systems continues to provide a rich field for investigating the fundamental principles that govern chemical reactivity.

References

  • Ortho Effect: Meaning, Examples & Importance. Chemistry - Vedantu. [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. [Link]

  • Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Oreate AI Blog. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. Chemistry 331: Laboratory Manual. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Ortho Effect. BYJU'S. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. ResearchGate. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • The Nature of the ortho Effect. IV. Alkaline Hydrolysis of ozt/zo-Substituted Benzoates. ACS Publications. [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Publishing. [Link]

  • Catalyzed synthesis of aromatic esters. Diva-portal.org. [Link]

  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

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